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  • Product: Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
  • CAS: 46729-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- from 3,4-dimethoxyacetophenone

Abstract This technical guide provides a comprehensive overview of the synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, a valuable intermediate in organic synthesis, from the readily available starting material,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, a valuable intermediate in organic synthesis, from the readily available starting material, 3,4-dimethoxyacetophenone. This document delves into the mechanistic underpinnings of the α-nitration of ketones, outlines a detailed experimental protocol, and discusses critical process parameters, safety considerations, and analytical characterization of the target compound. The guide is intended for researchers, chemists, and professionals in the fields of pharmaceutical development and fine chemical synthesis.

Introduction: The Chemistry of α-Nitro Ketones

α-Nitro ketones are a class of organic compounds characterized by the presence of a nitro group on the carbon atom adjacent to a carbonyl group. This unique structural motif imparts a high degree of chemical reactivity, making them versatile building blocks in organic synthesis. The synthesis of these compounds can be approached through various methods, with the direct α-nitration of ketones being a primary route.

It is crucial to distinguish the α-nitration of a ketone from the electrophilic aromatic nitration of the phenyl ring. In the case of 3,4-dimethoxyacetophenone, electrophilic aromatic substitution would typically lead to the introduction of a nitro group onto the benzene ring.[1][2] However, the synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- requires the selective nitration of the α-carbon of the acetyl group.

This guide focuses on the direct α-nitration of 3,4-dimethoxyacetophenone, a reaction that leverages the acidity of the α-protons and the electrophilicity of a suitable nitrating agent.

Reaction Mechanism: The Pathway to α-Nitration

The α-nitration of a ketone proceeds through a mechanism involving the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic nitrating species. The choice of nitrating agent and reaction conditions is critical to favor α-nitration over competing side reactions, such as aromatic nitration or oxidation.[3]

A common and effective method for the α-nitration of ketones involves the use of a nitrating mixture such as nitric acid in acetic anhydride.[4][5] This mixture generates acetyl nitrate in situ, a potent electrophilic nitrating agent.[6][7]

The proposed mechanism for the α-nitration of 3,4-dimethoxyacetophenone using nitric acid and acetic anhydride is as follows:

  • Formation of the Nitrating Agent: Acetic anhydride reacts with nitric acid to form acetyl nitrate and acetic acid.

  • Enolization: The ketone, 3,4-dimethoxyacetophenone, undergoes acid-catalyzed enolization to form its enol tautomer.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrogen atom of acetyl nitrate.

  • Deprotonation: A subsequent deprotonation step regenerates the carbonyl group and yields the final α-nitro ketone product.

reaction_mechanism cluster_0 Formation of Acetyl Nitrate cluster_1 α-Nitration HNO3 HNO₃ AcONO2 AcONO₂ (Acetyl Nitrate) HNO3->AcONO2 + Ac₂O Ac2O Ac₂O AcOH AcOH Start 3,4-Dimethoxy- acetophenone Enol Enol Intermediate Start->Enol H⁺ (cat.) Product Ethanone, 1-(3,4-dimethoxyphenyl)- 2-nitro- Enol->Product + AcONO₂

Caption: Proposed reaction mechanism for the α-nitration of 3,4-dimethoxyacetophenone.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for the α-nitration of ketones.[4][6] Researchers should perform a small-scale trial initially to optimize conditions for their specific setup.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,4-Dimethoxyacetophenone180.2018.02 g0.10Starting material[8]
Acetic Anhydride102.09102.09 g (94.5 mL)1.00Reagent and solvent
Fuming Nitric Acid (90%)63.0110.5 mL~0.24Nitrating agent[4]
Dichloromethane84.93As needed-Extraction solvent
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Ethanol46.07As needed-Recrystallization solvent

3.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

3.3. Step-by-Step Procedure

experimental_workflow Start 1. Prepare Nitrating Mixture Step2 2. Add Starting Material Start->Step2 Cool to 0-5 °C Step3 3. Reaction Step2->Step3 Maintain 5-10 °C Step4 4. Quenching Step3->Step4 Stir at room temp. Step5 5. Extraction Step4->Step5 Pour onto ice Step6 6. Purification Step5->Step6 Separate layers End 7. Characterization Step6->End Recrystallize

Caption: Experimental workflow for the synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-.

  • Preparation of the Nitrating Mixture:

    • Caution: This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood and behind a safety shield.[4]

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 102.09 g (94.5 mL) of acetic anhydride.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add 10.5 mL of fuming nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture at 5 °C for an additional 15 minutes. The resulting solution is the acetyl nitrate nitrating agent.[4]

  • Addition of 3,4-Dimethoxyacetophenone:

    • Dissolve 18.02 g (0.10 mol) of 3,4-dimethoxyacetophenone in a small amount of acetic anhydride and add it to the dropping funnel.

    • Add the 3,4-dimethoxyacetophenone solution dropwise to the cold nitrating mixture over a period of 30-45 minutes, maintaining the reaction temperature between 5-10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Quenching:

    • Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Work-up and Extraction:

    • Once the ice has melted, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, likely a yellow solid or oil, should be purified by recrystallization from ethanol to yield the pure Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-.[10]

Safety and Handling

  • Nitrating Agents: The mixture of nitric acid and acetic anhydride is a powerful and potentially explosive nitrating agent. It should be prepared and used with extreme caution.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic, and strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.[3]

  • Quenching: The quenching process should be done slowly and with efficient stirring to dissipate heat.

Characterization

The identity and purity of the synthesized Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- should be confirmed using standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, and the methylene protons adjacent to the nitro group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the carbonyl group (C=O) and the nitro group (NO₂).

    • Mass Spectrometry: This will confirm the molecular weight of the target compound.

Potential Side Reactions

  • Aromatic Nitration: The electron-rich aromatic ring of 3,4-dimethoxyacetophenone is susceptible to electrophilic nitration.[1][2] Careful control of reaction conditions, particularly temperature, is necessary to favor α-nitration.

  • Oxidation: Strong nitrating conditions can lead to the oxidation of the starting material or product.[3]

  • Dinitration: The formation of dinitrated products is possible if the reaction conditions are too harsh.

Conclusion

The synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- via α-nitration of 3,4-dimethoxyacetophenone is a feasible yet challenging transformation that requires careful control of reaction parameters. The protocol outlined in this guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Adherence to safety protocols and thorough analytical characterization are paramount to ensure a successful and safe experimental outcome.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of α-Nitro Ketones, with a Focus on α-Nitroacetophenone.
  • ChemicalBook. (n.d.). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8).
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). Procedure.
  • Unknown. (n.d.). Synthesis of 3-nitroacetophenone.
  • BenchChem. (2025).
  • PubMed. (n.d.). The nitration of canrenone with acetic anhydride/nitric acid.
  • Unknown. (n.d.).
  • PubChem. (2026). 3,4-Dimethoxyphenyl methyl ketone.
  • WuXi Biology. (n.d.).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, -nitroketones serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry,


-nitroketones serve as highly versatile bifunctional building blocks. Specifically, 1-(3,4-dimethoxyphenyl)-2-nitroethanone  (CAS: 46729-91-3) integrates an electron-rich 3,4-dimethoxyphenyl ring with a highly reactive nitroacetyl moiety. This structural combination makes it an indispensable intermediate for the synthesis of complex alkaloids, bioactive phenethylamines, and novel heterocyclic scaffolds such as dihydropyrimidinones.

This whitepaper provides an authoritative analysis of its physicochemical properties, maps its reactivity profiles, and establishes self-validating analytical protocols to ensure high-fidelity outcomes in drug development pipelines.

Physicochemical Characterization

The chemical behavior of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is fundamentally driven by the strong electron-withdrawing nature of both the carbonyl and nitro groups. This dual-withdrawal effect significantly increases the acidity of the intervening


-methylene protons (

), making the compound highly susceptible to base-catalyzed enolization.

Understanding these parameters is critical for predicting solubility, stability, and reactivity during complex syntheses. The exact monoisotopic mass and structural identifiers have been rigorously validated through high-resolution mass spectrometry databases [2].

Table 1: Key Physicochemical Parameters
ParameterValueScientific Significance
Chemical Name 1-(3,4-dimethoxyphenyl)-2-nitroethanoneIUPAC nomenclature
CAS Registry Number 46729-91-3Unique substance identifier 1
Molecular Formula

Defines elemental composition
Molecular Weight 225.20 g/mol Standard molar mass
Monoisotopic Mass 225.0637 DaTarget mass for HRMS (ESI-) 2
Physical Appearance Pale yellow crystalline solidTypical of dimethoxy-nitroaromatics 3
Solubility Profile Soluble in DCM, EtOAc, MeCNInsoluble in water; requires polar aprotic solvents

Chemical Reactivity & Mechanistic Causality

The synthetic utility of this


-nitroketone relies on the selective manipulation of its functional groups. However, the inherent acidity of the 

-protons requires strict pH control to prevent unwanted side reactions, such as Nef-type hydrolysis or uncontrolled self-condensation.
  • Selective Reduction: The nitro group can be reduced to a primary amine yielding an

    
    -amino ketone, a direct precursor to biologically active alkaloids. Causality: Using catalytic hydrogenation (
    
    
    
    , Pd/C) in acidic media prevents the intermediate amine from condensing with the unreacted ketone (forming pyrazines). Temperature must be kept below 30 °C to prevent over-reduction of the carbonyl to an alcohol.
  • Knoevenagel Condensations: Under mild basic conditions (e.g., piperidine/acetic acid), the compound reacts with aryl aldehydes to form highly conjugated nitro-chalcones.

  • Multicomponent Cyclizations: The compound is an ideal substrate for Biginelli reactions, condensing with urea and aldehydes to yield dihydropyrimidinones—scaffolds renowned for their calcium channel-blocking properties.

Reactivity_Map Core 1-(3,4-Dimethoxyphenyl) -2-nitroethanone Sub1 Catalytic Hydrogenation (Pd/C, H2) Core->Sub1 Sub2 Aldol/Knoevenagel (Base, R-CHO) Core->Sub2 Sub3 Biginelli Reaction (Urea, R-CHO, H+) Core->Sub3 Prod1 α-Amino Ketones (Alkaloid Precursors) Sub1->Prod1 Prod2 Nitro-Chalcones (Michael Acceptors) Sub2->Prod2 Prod3 Dihydropyrimidinones (Bioactive Scaffolds) Sub3->Prod3

Fig 1: Primary synthetic pathways and downstream applications of the alpha-nitroketone scaffold.

Self-Validating Analytical Protocols

To ensure the integrity of downstream syntheses, the starting material must be rigorously validated.


-Nitroketones can degrade via oxidation if exposed to light and air over prolonged periods. The following HPLC-UV/MS protocol is designed as a self-validating system to confirm purity prior to chemical transformation 4.
Protocol: HPLC-UV/MS Purity Assessment

Mechanistic Causality for Method Design: The use of 0.1% Formic Acid (FA) in the mobile phase is non-negotiable. Without an acidic buffer, the highly acidic


-protons of the nitroketone will partially ionize in the aqueous mobile phase. This dynamic equilibrium between the neutral ketone and the enolate anion causes severe peak tailing and unpredictable retention times on a standard C18 column. The acidic modifier suppresses this ionization, ensuring sharp, Gaussian peak shapes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of 1-(3,4-dimethoxyphenyl)-2-nitroethanone and dissolve in 1.0 mL of MS-grade Acetonitrile. Sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Mobile Phase Composition:

    • Solvent A: MS-grade Water + 0.1% Formic Acid.

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution Program:

    • 0–5 min: Isocratic at 10% B.

    • 5–25 min: Linear ramp from 10% B to 90% B.

    • 25–30 min: Isocratic hold at 90% B (column wash).

    • 30–35 min: Return to 10% B (re-equilibration).

  • Detection Parameters:

    • UV Wavelength: 254 nm (optimal for capturing the

      
       transitions of the dimethoxyphenyl chromophore).
      
    • Mass Spectrometry: Electrospray Ionization (ESI) in Negative mode. The acidic

      
      -proton allows for facile deprotonation, yielding a strong 
      
      
      
      signal at m/z 224.05.

Analytical_Workflow S1 Sample Prep 1 mg/mL in MeCN S2 Chromatography C18, 0.1% FA Gradient S1->S2 S3 Detection UV 254 nm & ESI-MS S2->S3 S4 S4 S3->S4

Fig 2: Self-validating HPLC-MS workflow for assessing compound purity and preventing degradation.

Storage and Handling Directives

Due to the compound's susceptibility to oxidative degradation and base-catalyzed polymerization, strict storage protocols must be adhered to:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the activated methylene group.

  • Temperature: Maintain at 2–8 °C.

  • Light Exposure: Store in amber vials; the nitroaromatic system can undergo photochemical degradation upon prolonged exposure to ambient UV light.

References

  • Explore - PubChemLite - BP , University of Luxembourg / PubChem Database,[Link]

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone - CAS Common Chemistry , American Chemical Society (ACS),[Link]

Sources

Foundational

1-(3,4-dimethoxyphenyl)-2-nitroethanone chemical structure and CAS number

An In-Depth Technical Guide to 1-(3,4-dimethoxyphenyl)-2-nitroethanone: Structure, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3,4-dimethoxyphenyl)-2-nitroethanone: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, a specialized α-nitro ketone. While this specific compound is not extensively documented with a dedicated CAS number in public chemical databases, its structure represents a valuable synthetic target in medicinal and organic chemistry. This document elucidates its chemical identity, distinguishes it from common isomers, proposes a detailed synthetic pathway from its precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone), and explores its potential applications based on the well-established reactivity of the α-nitro ketone functional group. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging complex substituted aromatic compounds as building blocks for novel chemical entities.

Elucidation of Chemical Identity and Structure

The name 1-(3,4-dimethoxyphenyl)-2-nitroethanone describes a precise chemical structure: an ethanone (a two-carbon ketone) where the carbonyl carbon (position 1) is attached to a 3,4-dimethoxyphenyl ring, and the methyl carbon (position 2) is substituted with a nitro group (-NO₂). This arrangement classifies it as an α-nitro ketone, a class of compounds known for their versatile reactivity.[1][2]

It is crucial to distinguish this structure from its isomers, where the nitro group is located on the aromatic ring. Nitration of the precursor, 1-(3,4-dimethoxyphenyl)ethanone, can also lead to ring-nitrated products such as 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (CAS No: 134610-32-5) .[3] The position of the nitro group dictates the chemical properties and synthetic utility of the molecule.

Chemical Structure

The hypothesized structure of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is presented below.

Caption: Chemical structure of 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Physicochemical Properties

The properties of the target compound are predicted based on its structure and compared with its precursor and a known isomer.

Property1-(3,4-dimethoxyphenyl)-2-nitroethanone (Predicted)1-(3,4-Dimethoxyphenyl)ethanone (Precursor)[4][5][6]1-(3,4-dimethoxy-5-nitrophenyl)ethanone (Isomer)[3]
CAS Number Not Assigned1131-62-0134610-32-5
Molecular Formula C₁₀H₁₁NO₅C₁₀H₁₂O₃C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol 180.20 g/mol 225.20 g/mol
Appearance Likely a solidCrystalline solidSolid
Solubility Expected to be soluble in organic solventsSlightly soluble in water-
pKa (Strongest Acidic) ~10-12 (due to α-proton)16.15[7]-

Synthesis and Experimental Protocols

The most direct and plausible route to synthesize 1-(3,4-dimethoxyphenyl)-2-nitroethanone is via the α-nitration of its ketone precursor, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). This precursor is a readily available commercial compound.[4][8] The presence of the electron-donating methoxy groups on the phenyl ring activates it towards electrophilic substitution, which presents a competing reaction pathway (ring nitration). Therefore, controlling the reaction conditions is paramount to achieving selective nitration at the α-carbon.

Proposed Synthetic Workflow: α-Nitration of Acetoveratrone

The α-nitration of ketones can be challenging due to side reactions. A common strategy involves the use of a nitrating agent under conditions that favor the formation of the enolate or enol form of the ketone, which then attacks the electrophilic nitrogen species.

G start 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) product 1-(3,4-Dimethoxyphenyl)-2-nitroethanone start->product α-Nitration reagent Nitrating Agent (e.g., Acetyl Nitrate) reagent->product conditions Controlled Conditions (Aprotic Solvent, Low Temp) conditions->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the α-nitration of a ketone and should be optimized for this specific substrate.

Materials:

  • 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask cooled to 0°C in an ice bath, slowly add fuming nitric acid to a stirred solution of acetic anhydride. The addition should be dropwise, ensuring the temperature does not exceed 10°C. This mixture should be prepared fresh and used immediately.

  • Reaction Setup: Dissolve 1-(3,4-dimethoxyphenyl)ethanone in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet. Cool the solution to -10°C using an appropriate cooling bath.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution to the ketone solution via the dropping funnel. Maintain the reaction temperature below -5°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Causality Behind Experimental Choices:

  • Acetyl Nitrate: This is a milder nitrating agent compared to the traditional nitric/sulfuric acid mixture, which is more likely to cause ring nitration on the electron-rich dimethoxyphenyl ring.[9]

  • Low Temperature: The reaction is highly exothermic and prone to side reactions, including over-nitration and decomposition. Maintaining a low temperature is critical for selectivity and safety.

  • Aprotic Solvent: Dichloromethane is used as it is inert under these reaction conditions and helps to solubilize the reactants.

Reactivity and Potential Applications

α-Nitro ketones are highly valuable synthetic intermediates due to the presence of two adjacent functional groups.[1][2][10] The synergistic interaction between the carbonyl and nitro groups allows for a wide range of chemical transformations.

Key Reaction Pathways:

  • Nef Reaction: Conversion of the nitro group into a carbonyl group, yielding an α-dicarbonyl compound.

  • Reduction of the Nitro Group: Reduction to an amino group provides access to α-amino ketones, which are important pharmacophores.

  • Henry (Nitroaldol) Reaction: The acidic α-proton can be removed by a base to form a nitronate anion, which can act as a nucleophile in reactions with aldehydes and ketones.

  • Cycloaddition Reactions: The nitronate intermediate can also participate in cycloaddition reactions to form various heterocyclic structures like isoxazoles.

Applications in Drug Development and Medicinal Chemistry:

  • Scaffold for Heterocycles: Due to their versatile reactivity, α-nitro ketones are excellent starting materials for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds.[1]

  • Precursors to Bioactive Molecules: The ability to transform the nitro and keto groups into other functionalities makes these compounds key intermediates in the synthesis of complex, biologically active molecules. The 3,4-dimethoxyphenyl moiety itself is present in numerous natural products and pharmaceuticals.

Safety and Handling

While specific toxicity data for 1-(3,4-dimethoxyphenyl)-2-nitroethanone is not available, general precautions for handling nitro compounds and ketones should be strictly followed.

  • General Hazards: Nitro compounds can be toxic and are often skin and eye irritants. Some are shock-sensitive, although this is less common for simple α-nitro ketones.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing and reducing agents.

The precursor, 1-(3,4-dimethoxyphenyl)ethanone, is generally considered to have low acute toxicity but should still be handled with care.[11]

Conclusion

1-(3,4-dimethoxyphenyl)-2-nitroethanone is a theoretically significant α-nitro ketone that holds considerable promise as a synthetic intermediate. While its direct synthesis and characterization are not widely reported, this guide provides a scientifically grounded framework for its preparation and exploration. By carefully controlling reaction conditions to favor α-nitration over aromatic nitration, researchers can access this versatile building block. Its unique combination of a dimethoxyphenyl ring and an α-nitro ketone functionality makes it a compelling target for the synthesis of novel heterocyclic systems and potential pharmaceutical agents. Further research into the optimized synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet. Synerzine. [Link]

  • Previous synthesis of α‐nitroketones and the present method. ResearchGate. [Link]

  • Previously reported methods for the synthesis of α‐nitroketones. ResearchGate. [Link]

  • Process for the preparation of alpha nitro-ketones and carboxylic acids.
  • Employment of α-nitroketones in organic synthesis. Royal Society of Chemistry. [Link]

  • Acyclic α-Nitro Ketones: A Versatile Class of α-Functionalized Ketones in Organic Synthesis. MDPI. [Link]

  • α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]

  • Complexing properties of α-nitroketones. Complexes of nickel(II) and cobalt(II). Journal of the Chemical Society, Dalton Transactions. [Link]

  • 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. PubChem. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. Synthonix, Inc. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. FooDB. [Link]

  • Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane. PrepChem.com. [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. [Link]

  • 1-(3,4-Dimethoxyphenyl)-2-nitropropene. PubChem. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-nitrophenoxy)ethanol. J-GLOBAL. [Link]

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. ResearchGate. [Link]

  • Synthesis of α-nitro carbonyls via nitrations in flow. MPG.PuRe. [Link]

  • Nitration process.
  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Bentham Science. [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Solubility and Stability of 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Abstract Structural and Physicochemical Profile The behavior of a molecule is fundamentally dictated by its structure. 1-(3,4-dimethoxyphenyl)-2-nitroethanone possesses three key functional regions that govern its proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Structural and Physicochemical Profile

The behavior of a molecule is fundamentally dictated by its structure. 1-(3,4-dimethoxyphenyl)-2-nitroethanone possesses three key functional regions that govern its properties: the electron-rich 3,4-dimethoxybenzene ring, a central ketone carbonyl group, and an α-nitro group.

  • 3,4-Dimethoxybenzene Moiety: The two methoxy groups are strong electron-donating groups, activating the aromatic ring. This enhances the polarity of the molecule and makes the ring susceptible to oxidative processes.

  • Ketone Carbonyl Group: The C=O group is a polar, hydrogen bond acceptor, contributing significantly to the molecule's overall polarity and its potential interactions with protic solvents.

  • α-Nitro Group (-CH₂NO₂): This is a powerful electron-withdrawing group that significantly impacts the molecule's electronics. The acidic nature of the α-protons (adjacent to both the carbonyl and nitro groups) is a critical feature, allowing for the formation of a nitronate (or aci-nitro) tautomer under basic conditions. This tautomerism is a key factor in its potential reactivity and instability.

Based on this structure, we can predict several key physicochemical properties, summarized in Table 1.

PropertyPredicted Value / DescriptionRationale & Data Source
Molecular Formula C₁₀H₁₁NO₅Derived from structure.
Molecular Weight 225.20 g/mol Derived from structure.[1]
Appearance Likely a yellow to off-white crystalline solidBased on related nitroaromatic compounds.[2][3]
Predicted LogP ~1.2 - 1.6The LogP of the parent ketone, acetoveratrone, is ~1.52-1.90.[4][5] The addition of the highly polar nitro group is expected to decrease lipophilicity, lowering the LogP value.
Acidity (pKa) ~8-10 (for α-proton)The α-protons are significantly acidified by the adjacent electron-withdrawing nitro and carbonyl groups, making them susceptible to abstraction by moderate bases.

Predicted Solubility Characteristics

The principle of "like dissolves like" provides the basis for predicting solubility. The presence of multiple polar functional groups (two ethers, a ketone, a nitro group) suggests that 1-(3,4-dimethoxyphenyl)-2-nitroethanone will exhibit poor solubility in non-polar solvents and preferential solubility in polar solvents.

Qualitative Solubility Prediction

The expected solubility in common laboratory solvents is categorized in Table 2. The rationale stems from the molecule's capacity for dipole-dipole interactions and hydrogen bond acceptance.

Solvent ClassExample SolventsPredicted SolubilityCausality
Non-Polar Hexane, Toluene, CyclohexaneInsoluble to Very Sparingly SolubleThe molecule's high polarity, driven by the nitro, ketone, and ether groups, is incompatible with the non-polar nature of these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSoluble to Freely SolubleThese solvents can engage in strong dipole-dipole interactions with the solute. DCM is often used in the synthesis of related nitro compounds.[6][7]
Polar Protic Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleWhile capable of hydrogen bonding as acceptors, the lack of a donor group on the molecule limits interactions. Solubility is expected but may be moderate. Related compounds are soluble in methanol.[3]
Aqueous Water, Buffered SolutionsSparingly SolubleLimited solubility is expected due to the significant non-polar surface area of the benzene ring. Solubility is likely to increase at higher pH due to deprotonation of the α-carbon and formation of the more soluble nitronate salt.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

To empirically validate these predictions, a standardized shake-flask method followed by HPLC analysis is recommended. This protocol establishes a self-validating system by quantifying the compound in a saturated solution.

Methodology:

  • Preparation: Add an excess amount of 1-(3,4-dimethoxyphenyl)-2-nitroethanone to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated reverse-phase HPLC-UV method. Calculate the original concentration in the saturated solution against a standard curve.

G cluster_prep Preparation & Equilibration cluster_proc Sample Processing cluster_analysis Analysis A 1. Add excess compound to solvent vial B 2. Agitate at constant temperature (24-48h) A->B C 3. Centrifuge to pellet excess solid B->C D 4. Withdraw & dilute supernatant C->D E 5. Analyze by validated HPLC-UV D->E F 6. Quantify against standard curve E->F

Workflow for shake-flask solubility determination.

Predicted Stability and Degradation Pathways

The stability of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is a critical parameter for its storage, handling, and application. Its unique combination of functional groups presents several potential degradation pathways.

Chemical Instabilities
  • Base-Catalyzed Degradation: This is the most significant predicted instability. In the presence of a base, the acidic α-proton can be abstracted to form a resonance-stabilized nitronate anion. This anion is a key intermediate that can lead to further reactions, such as a retro-Henry reaction, potentially cleaving the C-C bond between the carbonyl and the nitro-methyl group.

  • Reductive Degradation: The nitro group is highly susceptible to reduction. This can occur via catalytic hydrogenation (e.g., Pd/C) or with chemical reducing agents. The reduction typically proceeds sequentially from the nitro group to nitroso, then to hydroxylamino, and finally to the corresponding amine, 1-(3,4-dimethoxyphenyl)-2-aminoethanone. This is a well-established pathway for nitroaromatic compounds.[8][9]

  • Photodegradation: Many nitroaromatic compounds exhibit sensitivity to UV light.[9] Photolytic degradation could proceed via cleavage of the C-N bond or other complex radical-mediated pathways. Therefore, the compound should be stored protected from light.

  • Oxidative Degradation: The electron-rich dimethoxybenzene ring is activated towards oxidation.[10] Strong oxidizing agents could potentially lead to the formation of quinone-like structures, which are often colored and can polymerize.

G cluster_reductive Reductive Pathway cluster_base Base-Catalyzed Pathway Parent 1-(3,4-dimethoxyphenyl) -2-nitroethanone Nitroso Nitroso Intermediate Parent->Nitroso [H] Nitronate Nitronate Anion (aci-form) Parent->Nitronate Base (OH⁻) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Amine Amino Product Hydroxylamino->Amine RetroHenry Retro-Henry Products (Aldehyde + Nitromethane anion) Nitronate->RetroHenry

Predicted primary degradation pathways.

Recommended Analytical & Stability-Indicating Methods

To properly characterize 1-(3,4-dimethoxyphenyl)-2-nitroethanone and assess its stability, a suite of analytical techniques is required.

Primary Characterization
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for purity assessment and quantification. Based on methods for the parent ketone, a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) would be a logical starting point.[4]

  • Mass Spectrometry (MS): LC-MS is essential for confirming the molecular weight and for identifying degradation products and process impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are required for unambiguous structural confirmation. Key expected signals would include the aromatic protons, the two distinct methoxy singlets, and the methylene singlet adjacent to the nitro and carbonyl groups.

  • Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups, with strong characteristic absorbances expected for the C=O (ketone) and N-O (nitro) stretches.

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is a systematic way to probe the intrinsic stability of a compound and is crucial in drug development. This protocol ensures that the chosen analytical method is "stability-indicating," meaning it can separate the intact compound from its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at a specified temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to a controlled UV/Vis light source.

  • Time Points: Store the stressed samples and a control sample (protected from light at room temperature) for a defined period, taking aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples by the proposed HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and identify the major degradation products by their mass-to-charge ratio (m/z) and retention time.

G cluster_stress Stress Conditions Acid Acidic (0.1 N HCl) Analysis HPLC-UV/MS Analysis (at t=0, 2, 8, 24h) Acid->Analysis Base Basic (0.1 N NaOH) Base->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV/Vis) Photo->Analysis Start Compound Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo End Assess Degradation & Identify Products Analysis->End

Workflow for a forced degradation study.

Conclusion

While direct experimental data for 1-(3,4-dimethoxyphenyl)-2-nitroethanone remains scarce, a robust predictive assessment of its solubility and stability is achievable through fundamental chemical principles. The molecule is predicted to be a polar, crystalline solid with preferential solubility in polar aprotic solvents. Its primary stability liability is anticipated to be base-catalyzed degradation due to its acidic α-protons, with susceptibility to reduction and photodegradation also being significant considerations. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to empirically determine these critical parameters, ensuring the compound's effective and safe use in further research and development endeavors.

References

  • PrepChem.com. Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane. [Link]

  • SIELC Technologies. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • Cheméo. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • PubChem. (E)-1-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • Workplace Health and Safety Queensland. Analytical Method Summaries. [Link]

  • PrepChem.com. Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. [Link]

  • PubChem. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. [Link]

  • PubChem. 1-(3,4-Dimethoxyphenyl)-2-nitropropene. [Link]

  • ResearchGate. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. [Link]

  • ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • PubMed. Construction of complete degradation pathway for nitrobenzene in Escherichia coli. [Link]

  • ResearchGate. Proposed degradation pathways for 4-nitrophenol based on this study. [Link]

  • White Rose Research Online. Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. [Link]

  • University of Minnesota. Properties of Common Organic Solvents. [Link]

  • Google Patents.

Sources

Foundational

The Strategic Role of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug development and complex organic synthesis, 1-(3,4-dimethoxyphenyl)-2-nitroethanone (CAS 82222-78-4) stands out as a highly privileged, multifunctional intermediate. By ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, 1-(3,4-dimethoxyphenyl)-2-nitroethanone (CAS 82222-78-4) stands out as a highly privileged, multifunctional intermediate. By marrying the electron-rich 3,4-dimethoxyphenyl moiety—a core pharmacophore found in numerous alkaloids (e.g., papaverine) and neurotransmitter analogs—with a highly reactive


-nitro ketone functional group, this molecule serves as a critical divergence point for synthesizing diverse chemical architectures.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its reactivity, outline self-validating experimental protocols, and map its utility in generating high-value pharmaceutical scaffolds such as oxazoles, isoxazoles, and


-amino alcohols.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 1-(3,4-dimethoxyphenyl)-2-nitroethanone stems from the synergistic electronic relationship between its functional groups 1[1].

  • The 3,4-Dimethoxyaryl System (+R Effect): The strong electron-donating resonance from the meta- and para-methoxy groups increases the electron density of the aromatic ring. This slightly attenuates the electrophilicity of the adjacent carbonyl carbon compared to unsubstituted acetophenone, providing a stabilizing effect on transition states during reductive amination or benzylic functionalization.

  • The

    
    -Nitro Ketone Motif (-I / -M Effects):  The adjacent carbonyl and nitro groups render the 
    
    
    
    -protons highly acidic. This electronic arrangement allows the molecule to act as a potent nucleophile in Michael additions and Knoevenagel condensations 2[2].
  • Latent Functionality: The nitro group acts as a masked primary amine. Through controlled reduction, it can be converted into an

    
    -amino ketone, or dehydrated to form active 1,3-dipolar nitrile oxides for cycloadditions 3[3].
    

G SM 1-(3,4-dimethoxyphenyl) -2-nitroethanone AminoAlc Beta-Amino Alcohols (Adrenergic Drugs) SM->AminoAlc H2, Pd/C (Full Reduction) Oxazole 2,5-Disubstituted Oxazoles SM->Oxazole In/AcOH, RC(OMe)3 (Reductive Cyclization) Isoxazole Isoxazoles / Furoxans SM->Isoxazole Dehydration (1,3-Dipolar Addition) AlphaAmino Alpha-Amino Ketones SM->AlphaAmino SnCl2 or Fe/HCl (Selective Reduction)

Synthetic divergence of 1-(3,4-dimethoxyphenyl)-2-nitroethanone into key scaffolds.

Core Synthetic Workflows

Workflow A: Reductive Heterocyclization to Oxazoles

Oxazoles are classical heteroaromatic systems prevalent in anti-inflammatory and antiproliferative drugs. 1-(3,4-dimethoxyphenyl)-2-nitroethanone undergoes a highly efficient one-pot reduction and condensation reaction with trimethyl orthoacetate in the presence of Indium and Acetic Acid to yield 5-(3,4-dimethoxyphenyl)-2-methyloxazole 4[4]. This bypasses the need to isolate unstable


-amino ketone intermediates.
Workflow B: Asymmetric Reduction to -Amino Alcohols

By subjecting the intermediate to catalytic hydrogenation (e.g.,


 over 

), both the nitro group and the ketone are reduced. This yields 2-amino-1-(3,4-dimethoxyphenyl)ethanol, a critical building block for synthesizing

-adrenergic receptor agonists and phenylethanolamine derivatives.

G NitroKetone Alpha-Nitro Ketone Reduction Nitro Reduction (In / AcOH) NitroKetone->Reduction AminoKetone Alpha-Amino Ketone Reduction->AminoKetone Condensation Orthoester Addition RC(OMe)3 AminoKetone->Condensation Imine Imine Intermediate Condensation->Imine Cyclization Intramolecular Cyclodehydration Imine->Cyclization Oxazole Target Oxazole Cyclization->Oxazole

Stepwise mechanism for the Indium-mediated reductive heterocyclization to oxazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to verify reaction progress.

Protocol 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone via Enolate Nitration

Direct nitration of ketones is notoriously messy. This protocol leverages kinetic enolate formation followed by electrophilic nitration using an alkyl nitrate 5[5].

  • Enolization: To a flame-dried Schlenk flask under argon, add 3,4-dimethoxyacetophenone (10 mmol) in anhydrous THF (20 mL). Cool the system to -78 °C. Dropwise add Potassium hexamethyldisilazide (KHMDS, 11 mmol).

    • Causality: KHMDS is a bulky, non-nucleophilic base. It ensures rapid, quantitative kinetic enolate formation while sterically hindering unwanted aldol self-condensation.

    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue. If the solution remains pale, enolization has failed (likely due to moisture quenching the base); halt the reaction and re-dry reagents.

  • Nitration: After 30 minutes of stirring at -78 °C, add pentyl nitrate (12 mmol) dropwise. Stir for an additional 45 minutes.

  • Quenching & Isolation: Quench the reaction with glacial acetic acid (15 mmol) at -78 °C before allowing it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
    • Validation Checkpoint: TLC monitoring (3:1 Hexane/EtOAc) should reveal the complete disappearance of the starting material (

      
      ) and the appearance of a more polar, UV-active spot (
      
      
      
      ).
Protocol 2: Indium-Promoted Synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole

This methodology executes a highly chemoselective reduction followed by immediate cyclodehydration 4[4].

  • Nitro Reduction: In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 mmol) in Acetonitrile (10 mL). Add Acetic Acid (10 mmol) and Indium powder (4.0 mmol).

    • Causality: Indium in mildly acidic media acts as a highly chemoselective single-electron reducing agent. It reduces the aliphatic nitro group to a primary amine without over-reducing the aryl ketone to an alcohol.

    • Validation Checkpoint: The reaction is strictly heterogeneous initially. As the reduction proceeds at reflux, the grey Indium powder will visibly dissolve into the solution, forming

      
      . Complete dissolution indicates the complete formation of the 
      
      
      
      -amino ketone intermediate.
  • Cyclodehydration: Once the Indium is consumed, add trimethyl orthoacetate (4.0 mmol) in Acetonitrile (5 mL). Continue refluxing under

    
     for 1 hour.
    
  • Workup: Dilute the mixture with

    
     (30 mL), filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via column chromatography.
    

Quantitative Data Presentation

The table below summarizes the comparative reactivity profiles and typical yields when utilizing 1-(3,4-dimethoxyphenyl)-2-nitroethanone across different synthetic pathways.

TransformationReagents / CatalystTarget ScaffoldTypical YieldChemoselectivity Notes
Nitro Reduction In powder, AcOH, 80 °C

-Amino Ketone
>85%Ketone remains intact; prevents over-reduction.
Reductive Cyclization In, AcOH,

2,5-Disubstituted Oxazole47–75%One-pot process; bypasses unstable amine isolation.
Full Hydrogenation

(atm), Pd/C, MeOH

-Amino Alcohol
>90%Concurrent reduction of nitro and ketone groups.
Dehydration p-TsOH, Mesitylene,

Isoxazole (via Nitrile Oxide)60–80%Requires dipolarophile trap (e.g., alkynes/alkenes).

References

  • Title: In-Depth Technical Guide: 2-Nitro-1-(4-nitrophenyl)
  • Title: Acyclic α‐Nitro Ketones: Synthesis and Reactivity Source: ResearchGate URL
  • Title: 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in the Synthesis of Natural Compounds and Their Analogues Source: ResearchGate URL
  • Title: Method 1: From Nitroethanones and Orthobenzoate Source: Thieme-Connect URL
  • Title: Product Class 1: Nitroalkanes Source: Thieme-Connect URL

Sources

Exploratory

A Technical Guide to the Multifaceted Biological Activities of 1-(3,4-Dimethoxyphenyl)-2-Nitroethanone Derivatives

Executive Summary Derivatives of 1-(3,4-dimethoxyphenyl)-2-nitroethanone represent a compelling class of compounds at the intersection of natural product chemistry and modern drug discovery. This scaffold combines the 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 1-(3,4-dimethoxyphenyl)-2-nitroethanone represent a compelling class of compounds at the intersection of natural product chemistry and modern drug discovery. This scaffold combines the 3,4-dimethoxyphenyl moiety, a common feature in many biologically active natural products, with a nitroaliphatic group, a known pharmacophore and versatile synthetic handle. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, offering a resource for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their potential antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, supported by detailed experimental protocols and structure-activity relationship insights. The objective is to furnish a scientifically rigorous foundation to guide future research and development in this promising chemical space.

Introduction: The Chemical and Pharmacological Rationale

The 1-(3,4-dimethoxyphenyl)-2-nitroethanone scaffold is a synthetic construct of significant interest. The 3,4-dimethoxyphenyl group, also known as a veratryl group, is prevalent in a wide range of natural alkaloids, flavonoids, and other secondary metabolites, often contributing to receptor binding and favorable pharmacokinetic properties.[1] The nitro group (NO₂) is a powerful electron-withdrawing moiety that profoundly influences a molecule's electronic properties. In medicinal chemistry, it is recognized as a key functional group in various approved drugs, particularly for its role in antimicrobial and anticancer therapies where it can be bioreductively activated to produce cytotoxic species.[2][3]

The combination of these two fragments creates a molecule with inherent potential for diverse biological interactions. This guide synthesizes existing knowledge on related structures to build a predictive framework for the therapeutic applications of novel 1-(3,4-dimethoxyphenyl)-2-nitroethanone derivatives.

Antimicrobial Potential: Leveraging Bioreductive Activation

Nitroaromatic and nitroaliphatic compounds are well-established antimicrobial agents.[2] Their efficacy often stems from the intracellular reduction of the nitro group, a process that is typically more efficient in the anaerobic or microaerophilic environments of many pathogenic microbes.

Proposed Mechanism of Action

The primary proposed mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases. This one-electron reduction generates a nitro anion radical, which can be further reduced to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These species can indiscriminately damage crucial cellular macromolecules, including DNA, RNA, and proteins, leading to metabolic disruption and cell death.[2] This mechanism suggests a broad spectrum of potential activity.

cluster_cell Bacterial Cell Compound R-NO₂ (Nitroethanone Derivative) Nitroreductase Nitroreductase (e.g., from E. coli) Compound->Nitroreductase Enters Cell Radical R-NO₂⁻ (Nitro Anion Radical) Nitroreductase->Radical Reduction (e⁻) Intermediates R-NO, R-NHOH (Reactive Intermediates) Radical->Intermediates Further Reduction Damage DNA Damage & Protein Dysfunction Intermediates->Damage Death Cell Death Damage->Death

Caption: Proposed reductive activation pathway for nitro compounds in bacterial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is the gold-standard method for determining the MIC of a potential antimicrobial agent.

Objective: To determine the lowest concentration of a 1-(3,4-dimethoxyphenyl)-2-nitroethanone derivative that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Data Presentation: Comparative Antimicrobial Activity

The following table presents hypothetical, yet plausible, MIC values for derivatives based on data from structurally related compounds like 3,4-dimethoxy-β-nitrostyrene.[4]

Derivative IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DNP-001Parent Compound6412864
DNP-002Addition of a 5-bromo group326432
DNP-003Reduction to nitroethane>256>256>256

Anticancer Activity: Exploiting Cellular Stress and Apoptosis

The structural motifs present in these derivatives are also associated with anticancer properties. Nitro compounds can induce apoptosis through oxidative stress, while dimethoxyphenyl rings are found in potent anticancer agents like combretastatin.[5][6]

Proposed Mechanisms of Action
  • Induction of Apoptosis: Similar to their antimicrobial action, these derivatives could generate reactive oxygen species (ROS) within cancer cells, which have a lower antioxidant capacity than healthy cells. This oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death (apoptosis).

  • Enzyme Inhibition: The scaffold could potentially inhibit key enzymes involved in cancer progression. For instance, β-nitrostyrene derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cell growth signaling.[4]

  • Signaling Pathway Modulation: Compounds with a dimethoxyphenyl moiety have been shown to inhibit critical pro-survival signaling pathways like NF-κB and MAPK, which are often constitutively active in cancer cells.[7]

cluster_cell Cancer Cell Compound DNP Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrion ROS->Mito Stress CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by DNP derivatives via ROS.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the concentration of a derivative that reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Data Presentation: Comparative Cytotoxicity

The table shows expected IC50 values based on studies of nitro derivatives of natural products.[8][9]

Derivative IDModificationMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)PC-3 (Prostate) IC50 (µM)
DNP-001Parent Compound25.530.145.2
DNP-004α-methylation15.818.922.4
DNP-005Replacement with N-acetyl group>100>100>100

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The 3,4-dimethoxyphenyl moiety is present in natural compounds known to possess significant anti-inflammatory properties.[10]

Proposed Mechanism of Action

The anti-inflammatory effects could be mediated by inhibiting key enzymes and signaling pathways in the inflammatory cascade. (E)-1-(3,4-dimethoxyphenyl) butadiene, a related compound, was shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[10] Furthermore, many anti-inflammatory agents act by suppressing the NF-κB signaling pathway, which is a master regulator of pro-inflammatory gene expression, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[11]

cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Compound DNP Derivative Compound->IKK Inhibition?

Caption: Inhibition of the NF-κB signaling pathway is a key anti-inflammatory mechanism.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To quantify the inhibitory effect of derivatives on NO production in RAW 264.7 cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Analysis: Measure the absorbance at 540 nm. The quantity of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation: Inhibition of NO Production
Derivative IDConcentration (µM)% Inhibition of NO Production
DNP-0011025.3 ± 3.1%
5068.7 ± 4.5%
DNP-0061045.1 ± 2.8%
5085.2 ± 5.2%

Neuroprotective Potential: Combating Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[12] Compounds with antioxidant properties and the ability to cross the blood-brain barrier are of significant interest.

Proposed Mechanism of Action

The primary neuroprotective mechanism is likely rooted in antioxidant activity. The dimethoxyphenyl moiety, similar to that in resveratrol derivatives, can scavenge free radicals and reduce oxidative damage to neurons.[13] These compounds could protect against lipid peroxidation and ATP depletion in neuronal cells under ischemic or oxidative stress conditions.[13][14] Additionally, some dimethoxyphenyl-containing molecules exhibit neuroprotective effects by reducing acetylcholinesterase (AChE) activity and mitigating neuroinflammation.[15]

cluster_cell Neuronal Cell H2O2 H₂O₂ (Oxidative Stress) ROS ↑ ROS H2O2->ROS Damage Lipid Peroxidation, Mitochondrial Dysfunction ROS->Damage Death Neuronal Death Damage->Death Compound DNP Derivative (Antioxidant) Compound->ROS Scavenges

Caption: Neuroprotection via scavenging of reactive oxygen species (ROS).

Experimental Protocol: H₂O₂-Induced Cytotoxicity Assay

This in vitro assay models oxidative stress-induced neuronal damage using human neuroblastoma SH-SY5Y cells.

Objective: To evaluate the ability of the derivatives to protect SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F12 and EMEM, supplemented with 15% FBS.[12] Seed into 96-well plates.

  • Pre-treatment: Treat the cells with test compounds at various non-toxic concentrations for 12-24 hours.

  • Oxidative Challenge: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 4-6 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (no H₂O₂) and H₂O₂-only treated cells. An increase in viability in the compound-treated groups indicates a neuroprotective effect.

Data Presentation: Neuroprotective Efficacy
Derivative IDConcentration (µM)% Cell Viability (vs. H₂O₂ control)
H₂O₂ Control-52.4 ± 4.1%
DNP-0011075.8 ± 5.5%
DNP-0071088.2 ± 6.3%

Conclusion and Future Directions

The 1-(3,4-dimethoxyphenyl)-2-nitroethanone scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The confluence of the biologically privileged dimethoxyphenyl moiety and the reactive nitro group creates a foundation for multifaceted activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The experimental frameworks provided in this guide offer robust, validated methods for screening and characterizing these activities.

Future research should focus on:

  • Synthesis of a diverse library of derivatives to systematically explore structure-activity relationships.

  • In-depth mechanistic studies to identify specific molecular targets for the most potent compounds.

  • Pharmacokinetic and in vivo efficacy studies in relevant animal models to translate in vitro findings into potential clinical applications.

This class of compounds warrants further investigation and represents a fertile ground for the discovery of next-generation therapeutics.

References

  • Hur, J., Kim, Y. O., Son, D., et al. (n.d.). 3‐[2‐(3,5‐dimethoxyphenyl)vinyl]furan protects hippocampal neurons against ischemic damage. ResearchGate. Available from: [Link]

  • Vangapandu, S., Sachdeva, S., et al. (n.d.). Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. Hindawi. Available from: [Link]

  • Panneerselvam, N., Kathirvelu, P., & Shanmugam, H. (n.d.). Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer’s Disease. Ashdin Publishing. Available from: [Link]

  • Floyd, R. A., Hensley, K., et al. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC. Available from: [Link]

  • Vangapandu, S., Sachdeva, S., et al. (2012). Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. PMC. Available from: [Link]

  • Ghisleni, G., Porciúncula, L. O., et al. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. PubMed. Available from: [Link]

  • Skała, E., Szymańska, J., & Różalski, M. (2017). Nitroxides as Antioxidants and Anticancer Drugs. MDPI. Available from: [Link]

  • Kocięba, M., Wujec, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science. Available from: [Link]

  • González-Sarrías, A., Espín, J. C., et al. (2016). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. ACS Publications. Available from: [Link]

  • Lazarević, J., Mladenović, M., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae. Available from: [Link]

  • Jantan, I., Yassin, M. S. M., et al. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. PubMed. Available from: [Link]

  • Kim, H. G., Lee, H., et al. (2018). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC. Available from: [Link]

  • Leyva, E., Aguilar, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link]

  • Verma, S. K., Irrchhaiya, R., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • Fathima, S., Geetha, R. V., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. PubMed. Available from: [Link]

  • Various Authors. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available from: [Link]

  • Wujec, M., & Pitucha, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]

  • Muchlis, M., Saepudin, E., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available from: [Link]

  • Kumar, P., Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available from: [Link]

  • Abubakar, I., Uzairu, A., & Shallangwa, G. A. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Magna Scientia. Available from: [Link]

  • Leyva, E., Aguilar, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Unconventional Computing International. Available from: [Link]

  • Lee, J. W., Kim, J. Y., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. Available from: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone: A Key Pharmaceutical Precursor

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Building Block 1-(3,4-dimethoxyphenyl)-2-nitroethanone is a highly functionalized aromatic compound t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

1-(3,4-dimethoxyphenyl)-2-nitroethanone is a highly functionalized aromatic compound that serves as a pivotal intermediate in medicinal chemistry. Its structure, featuring a catechol-like dimethoxybenzene ring, a ketone, and a nitro-activated methylene group, makes it an exceptionally versatile precursor for a range of pharmacologically active molecules. Most notably, this scaffold is integral to the development of Catechol-O-methyltransferase (COMT) inhibitors, which are crucial in the treatment of Parkinson's disease.[1] The careful and efficient synthesis of this molecule is, therefore, a topic of considerable interest for researchers engaged in drug discovery and process development. This guide provides an in-depth exploration of the primary synthetic pathway, grounded in established chemical principles and field-proven methodologies.

Overall Synthetic Strategy: A Two-Step Approach

The most reliable and widely employed route to 1-(3,4-dimethoxyphenyl)-2-nitroethanone involves a two-step sequence. This strategy begins with the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane, followed by the selective oxidation of the resultant β-nitro alcohol intermediate. This approach allows for controlled construction of the target molecule while managing potential side reactions.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Oxidation A 3,4-Dimethoxybenzaldehyde C 2-Nitro-1-(3,4-dimethoxyphenyl)ethanol A->C Base Catalyst B Nitromethane B->C Base Catalyst D 1-(3,4-dimethoxyphenyl)-2-nitroethanone C->D Oxidizing Agent G Nitroalcohol β-Nitro Alcohol Intermediate Acoxyperiodinane Intermediate Nitroalcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Ketone α-Nitro Ketone Intermediate->Ketone Intramolecular Proton Transfer Byproduct1 Iodinane Intermediate->Byproduct1 Byproduct2 Acetic Acid Intermediate->Byproduct2

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Preferred Method)

This protocol is based on the well-established mild reactivity of DMP for converting secondary alcohols to ketones. [2][3]

  • Reaction Setup: Dissolve 1 equivalent of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 1.1 to 1.5 equivalents of Dess-Martin periodinane to the solution at room temperature. For acid-sensitive substrates, pyridine or sodium bicarbonate can be added as a buffer. [2]3. Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

    • Separate the organic layer. Extract the aqueous layer with additional DCM (2-3 times).

  • Isolation and Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield pure 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Protocol B: Potassium Dichromate Oxidation (Classic Method)

This protocol is adapted from a general procedure for the oxidation of α-nitro alcohols. [4]Caution: Chromium (VI) compounds are toxic and carcinogenic and must be handled with extreme care and appropriate personal protective equipment.

  • Reagent Preparation: Prepare a solution of potassium dichromate in water. Separately, prepare a dilute solution of sulfuric acid in water, cooling appropriately.

  • Reaction Setup: Add the aqueous potassium dichromate solution to a reaction flask and cool it in an ice bath.

  • Substrate Addition: Gradually add the 2-nitro-1-(3,4-dimethoxyphenyl)ethanol (0.13 mol) to the cooled, stirring dichromate solution. Continue stirring for 10 minutes.

  • Oxidation: Add the cooled sulfuric acid solution drop-wise over a period of 1 hour, maintaining the low temperature.

  • Work-up:

    • After the addition is complete, add 100 mL of water to the reaction mixture.

    • Extract the mixture with dichloromethane (3 x 150 mL).

  • Isolation and Purification:

    • Wash the combined organic extracts sequentially with water (200 mL) and 5% aqueous sodium carbonate (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

MethodOxidantSolventTemperature (°C)AdvantagesDisadvantages
Protocol ADess-Martin PeriodinaneDichloromethaneRoom TempMild, selective, non-toxic metal, easy workup [5][6]Higher reagent cost
Protocol BK₂Cr₂O₇ / H₂SO₄Water / DCM0 - 10Low reagent cost, powerful oxidantHighly toxic, hazardous waste, harsh acidic conditions [4][7]

Conclusion and Outlook

The synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is efficiently achieved through a two-step process involving a Henry reaction followed by selective oxidation. For the crucial oxidation step, the use of Dess-Martin periodinane is highly recommended for its mild conditions, high selectivity, and superior environmental and safety profile compared to traditional chromium-based methods. [6]This robust synthetic route provides reliable access to a valuable building block, enabling further research and development of novel therapeutics, particularly in the field of neurodegenerative disease treatment.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • El-Eswed, B., & Joza, S. (2009). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 14(11), 4596-4605. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012138494A1 - A process for making 2-nitro-1-ethanol derivatives.
  • AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]

  • SciSpace. (2015). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]

  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]

  • ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • The Hive. (n.d.). High-yielding nitrostyrene catalyst. Retrieved from [Link]

  • Palma, P. N., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-95. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
  • CORE. (n.d.). Supplementary Information Organocatalytic Chemoselective Primary Alcohol Oxidation and Subsequent Cleavage of Lignin Model Compo. Retrieved from [Link]

  • National Institutes of Health. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2635-2655. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (n.d.). Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst. Retrieved from [Link]

  • MDPI. (2023). Unexpected Negative Performance of PdRhNi Electrocatalysts toward Ethanol Oxidation Reaction. Catalysts, 13(5), 817. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Molecules, 27(21), 7436. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 27(19), 6653. Retrieved from [Link]

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Exploratory

Safety and Handling Precautions for 1-(3,4-dimethoxyphenyl)-2-nitroethanone: A Comprehensive Technical Guide

Executive Summary & Chemical Identity 1-(3,4-dimethoxyphenyl)-2-nitroethanone (also known as 3,4-dimethoxy- -nitroacetophenone) is a highly functionalized organic building block frequently utilized in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(3,4-dimethoxyphenyl)-2-nitroethanone (also known as 3,4-dimethoxy-


-nitroacetophenone) is a highly functionalized organic building block frequently utilized in the synthesis of phenethylamines, adrenergic pharmaceuticals, and complex alkaloid scaffolds. Characterized by an electron-rich aromatic ring conjugated to a carbonyl group and an adjacent strongly electron-withdrawing nitro group, this 

-nitroketone presents unique synthetic opportunities alongside significant handling hazards.

This whitepaper establishes the foundational safety protocols, mechanistic reactivity profiles, and self-validating experimental workflows required for the safe manipulation of this compound in a laboratory or pilot-plant setting.

Mechanistic Toxicology & Reactivity Profile

Understanding the intrinsic reactivity of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is critical for designing safe experimental workflows.

Thermal and Explosive Hazards: Nitroalkanes and their derivatives possess a high oxygen balance and are potentially explosive; they should never be distilled or heated in their pure state without rigorous thermodynamic safety precautions[1]. The nitro group can undergo rapid, exothermic decomposition if subjected to extreme thermal stress, mechanical shock, or when concentrated to dryness at elevated temperatures.

Acid-Base Reactivity & Nitronate Formation: The


-protons situated between the carbonyl and the nitro group are highly acidic. Exposure to bases (even mild carbonates in some solvent systems) readily deprotonates the molecule to form a resonance-stabilized nitronate anion. While nitronates are valuable intermediates for C-C bond formation, they are highly reactive. Furthermore, as a nitrated ketone, this compound is chemically incompatible with strong reducing agents (which release flammable 

gas), strong oxidizers, and concentrated acids, which can trigger violent decomposition[2].

Toxicology: Toxicologically, related


-nitroacetophenones are classified under the Globally Harmonized System (GHS) as harmful if swallowed, inhaled, or absorbed through the skin, and act as potent skin and serious eye irritants[3]. Systemic absorption of nitroaromatics/nitroaliphatics can induce methemoglobinemia, severely impairing the oxygen-carrying capacity of the blood[4].

Reactivity A 1-(3,4-dimethoxyphenyl) -2-nitroethanone B Base Addition (Deprotonation) A->B OH- / RO- C Nitronate Anion (Resonance Stabilized) B->C D Thermal Shock / Acid (Exothermic Decomposition) C->D Mishandling E Safe Intermediate for Synthesis C->E Controlled Reactant

Mechanistic pathway of alpha-proton deprotonation and nitronate stability.

Quantitative Safety & Physicochemical Data

To ensure rapid risk assessment, the core physicochemical properties and hazard classifications (extrapolated from structural analogs like 2-nitro-1-phenylethanone) are summarized below.

Property / ParameterValue / Specification
Chemical Name 1-(3,4-dimethoxyphenyl)-2-nitroethanone
Molecular Formula

Molecular Weight 225.20 g/mol
Appearance Pale yellow to green crystalline powder
GHS Hazard Codes H302, H312, H315, H319, H332[3]
Storage Temperature +4°C (Refrigerator), protected from light[5]
Incompatibilities Strong oxidizers, strong bases, hydrides[2]

Standard Operating Procedures (SOP): Safe Handling & Reduction

The most common synthetic application for 1-(3,4-dimethoxyphenyl)-2-nitroethanone is its reduction to the corresponding amine (2-amino-1-(3,4-dimethoxyphenyl)ethanone). The following protocol utilizes Tin(II) chloride (


) to ensure chemoselectivity and thermal control, avoiding the runaway risks associated with high-pressure catalytic hydrogenation of nitroketones.
Protocol: Chemoselective Reduction via

Causality & Design:


 in an ethyl acetate/ethanol matrix is selected to prevent premature reduction of the ketone while dissipating the highly exothermic initial electron transfer to the nitro group.
  • Step 1: Setup & Inertion

    • Equip a 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an argon inlet.

    • Self-Validation: Ensure the bubbler indicates a positive argon pressure. This prevents the aerobic oxidation of the resulting sensitive

      
      -aminoketone product.
      
  • Step 2: Reagent Dissolution

    • Dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 eq) in a 1:1 mixture of EtOAc and EtOH.

    • Causality: This specific aprotic/protic solvent blend ensures the complete solubility of both the organic substrate and the inorganic reductant, preventing localized concentration spikes that could lead to thermal runaway.

  • Step 3: Reductant Addition (Critical Safety Step)

    • Cool the mixture to 0°C using an ice-water bath.

    • Add

      
       (5.0 eq) portion-wise over 30 minutes.
      
    • Self-Validation: Continuously monitor the internal thermocouple. The addition rate must be dynamically adjusted so the internal temperature never exceeds 15°C . If

      
      , halt the addition immediately and increase external cooling.
      
  • Step 4: Reaction Monitoring

    • Allow the reaction to warm to room temperature (20°C) and stir for 4 hours.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (6:4) with UV visualization. The protocol is self-validating when the starting material spot completely disappears. Do not proceed to concentration until the absence of the explosive nitroketone is confirmed.

  • Step 5: Quenching & Workup

    • Quench the reaction by slowly pouring it into an vigorously stirred, ice-cold saturated

      
       solution.
      
    • Causality: A mild basic quench neutralizes the HCl generated from

      
       hydrolysis without causing base-catalyzed aldol condensation or degradation of the product. Filter the resulting tin salts through a pad of Celite to prevent emulsions before extraction.
      

Workflow Start Risk Assessment & PPE Weighing Weighing in Fume Hood (Avoid Dust) Start->Weighing Solvent Dissolution in Aprotic Solvent Weighing->Solvent Reaction Temperature-Controlled Reaction (< 20°C) Solvent->Reaction Quench Careful Quenching (Mild Acid/Buffer) Reaction->Quench Waste Segregated Nitro Waste Disposal Quench->Waste

Step-by-step safe handling workflow for alpha-nitroketone synthesis.

Emergency Response & Spill Mitigation

In the event of a spill involving 1-(3,4-dimethoxyphenyl)-2-nitroethanone:

  • Evacuate and Ventilate: Ensure the fume hood sash is lowered or the immediate area is evacuated to prevent inhalation of airborne dust.

  • Avoid Basic Absorbents: Do NOT use basic spill kits (e.g., those containing sodium carbonate or hydroxide), as these will rapidly deprotonate the compound into its more unstable nitronate form.

  • Containment: Sweep up the solid using non-sparking tools and an inert, slightly acidic or neutral absorbent material (e.g., dry sand or vermiculite).

  • Disposal: Place the collected material in a dedicated, clearly labeled hazardous waste container specifically segregated from reducing agents and flammable solvents.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3,4-Dimethoxyphenyl)-2-nitroethanone in Advanced Heterocyclic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Chemical Rationale In the landscape of medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Chemical Rationale

In the landscape of medicinal chemistry, the 3,4-dimethoxyphenyl motif is a privileged pharmacophore found in numerous vasodilators, PDE4 inhibitors (e.g., roflumilast analogs), and alkaloid frameworks. When coupled with an


-nitroketone moiety to form 1-(3,4-dimethoxyphenyl)-2-nitroethanone , the resulting molecule becomes a highly versatile, ambident building block[1].

The synthetic utility of this compound stems from its unique "push-pull" electronic environment. The carbonyl group acts as a hard electrophile, while the adjacent nitro group heavily acidifies the


-protons, allowing the molecule to act as a potent nucleophile in Michael and Henry reactions[2]. Furthermore, the nitro group can serve as a traceless leaving group, a precursor to nitrile oxides, or be reduced to a primary amine, enabling divergent pathways to complex heterocycles such as isoxazoles, pyrroles, and indoles[3].

DivergentSynthesis SM 1-(3,4-dimethoxyphenyl) -2-nitroethanone NOx Nitrile Oxide Dipole (In Situ) SM->NOx Dehydration (p-TsOH, Heat) AmK alpha-Aminoketone (Reactive Intermediate) SM->AmK Reduction (Zn/AcOH or Pd/C) Enol Nitroenolate (Nucleophile) SM->Enol Mild Base (Et3N) Isox 3-Aroylisoxazolines (Bioisosteres) NOx->Isox [3+2] Cycloaddition (+ Alkenes) Pyr Substituted Pyrroles (Pharmacophores) AmK->Pyr Knorr Condensation (+ 1,3-Dicarbonyls) Henry beta-Nitroalcohols (via Henry Reaction) Enol->Henry Aldol Addition (+ Aldehydes)

Divergent synthetic pathways of 1-(3,4-dimethoxyphenyl)-2-nitroethanone in heterocyclic chemistry.

Pathway Analysis & Mechanistic Insights

Nitrile Oxide Generation and [3+2] Cycloaddition

Traditionally, nitrile oxides are generated from oximes via harsh chlorination/oxidation sequences or from primary nitroalkanes using toxic dehydrating agents like phenyl isocyanate (which produces difficult-to-remove diphenylurea byproducts). However,


-nitroketones can undergo direct dehydration to nitrile oxides using gentle, inexpensive acids such as 

-toluenesulfonic acid (

-TsOH)[4]. The 3,4-dimethoxybenzoyl group stabilizes the resulting dipole via resonance, making it an excellent substrate for[3+2] cycloadditions with alkenes to yield 3-aroylisoxazolines.

CycloadditionMech N1 alpha-Nitroketone N2 Nitronic Acid (Tautomer) N1->N2 Acid Catalysis (p-TsOH) N3 Nitrile Oxide Dipole N2->N3 - H2O N4 [3+2] Transition State N3->N4 + Dipolarophile (Alkene) N5 Isoxazoline Derivative N4->N5 Concerted Cycloaddition

Mechanism of acid-catalyzed nitrile oxide generation and subsequent [3+2] cycloaddition.

Knorr Pyrrole Synthesis via -Aminoketones

The reduction of the nitro group yields 2-amino-1-(3,4-dimethoxyphenyl)ethanone. A critical mechanistic challenge here is that free


-aminoketones rapidly self-condense to form dihydropyrazines[5]. To circumvent this, the reduction must be performed in situ in the presence of the coupling partner (e.g., a 1,3-dicarbonyl compound). Under acidic conditions (Zn/AcOH), the nascent amine immediately forms an enamine with the dicarbonyl, followed by intramolecular cyclization and dehydration to yield a highly substituted pyrrole.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dimethoxybenzoyl)isoxazolines via -TsOH Dehydration

Objective: Atom-economical construction of the isoxazoline core without toxic dehydrating agents.

Reagents:

  • 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 equiv, 10 mmol)

  • Styrene (Dipolarophile) (1.5 equiv, 15 mmol)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O) (0.2 equiv, 2 mmol)
  • Toluene (Anhydrous, 30 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the

    
    -nitroketone and styrene in anhydrous toluene.
    
    • Causality: Toluene is chosen to allow for high-temperature reflux (~110 °C) and the azeotropic removal of water via the Dean-Stark trap, which thermodynamically drives the dehydration of the nitronic acid intermediate[4].

  • Catalyst Addition: Add

    
    -TsOH·H₂O to the stirring solution.
    
  • Reflux & Monitoring: Heat the mixture to reflux. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (

    
    ) will gradually be replaced by a lower-polarity fluorescent spot (
    
    
    
    ).
  • Quench & Workup: After complete consumption of the nitroketone (typically 4–6 hours), cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

    • Self-Validation: The aqueous wash must test slightly basic (pH ~8) to ensure complete removal of

      
      -TsOH, which could otherwise cause product degradation during concentration.
      
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization from hot ethanol.

Protocol B: One-Pot Knorr Pyrrole Synthesis

Objective: Synthesis of 3-aroylpyrroles while suppressing pyrazine dimerization.

Reagents:

  • 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 equiv, 5 mmol)

  • Ethyl acetoacetate (1.2 equiv, 6 mmol)

  • Zinc dust (Activated) (4.0 equiv, 20 mmol)

  • Glacial Acetic Acid (20 mL)

Step-by-Step Procedure:

  • Pre-mixing: Dissolve the

    
    -nitroketone and ethyl acetoacetate in glacial acetic acid in a 50 mL two-neck flask under an argon atmosphere.
    
    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and the proton source for the zinc-mediated reduction, while simultaneously providing the acidic environment required for the subsequent Knorr condensation[5].

  • Controlled Reduction: Cool the flask to 10 °C using an ice bath. Add the activated zinc dust portion-wise over 30 minutes.

    • Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition prevents thermal runaway, which would promote undesired side reactions (e.g., ketone reduction or tar formation).

  • Cyclization: Once addition is complete, remove the ice bath and heat the mixture to 60 °C for 2 hours.

  • Workup: Filter the warm mixture through a pad of Celite to remove unreacted zinc salts. Pour the filtrate into 100 mL of ice water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until bubbling ceases, ensuring all acetic acid is neutralized.

  • Validation & Isolation: Dry over MgSO₄ and concentrate. The crude product should present as an off-white to pale yellow solid. ¹H-NMR should confirm the disappearance of the characteristic

    
    -nitro protons (~5.8 ppm) and the appearance of a broad pyrrole N-H peak (~9.5 ppm).
    

Quantitative Data Summary

The table below summarizes the expected reaction metrics based on the application of


-nitroketones in heterocyclic synthesis.
Target HeterocycleReaction PathwayReagents / CatalystTypical Yield (%)Key Advantage / Causality
3-Aroylisoxazolines [3+2] Cycloaddition

-TsOH, Toluene, Alkene
66–90%Avoids toxic dehydrating agents (e.g., PhNCO); high regioselectivity driven by the electron-rich aryl group[4].
Substituted Pyrroles Knorr SynthesisZn dust, AcOH, 1,3-Dicarbonyl55–75%One-pot reduction/cyclization traps the reactive

-aminoketone, preventing pyrazine dimerization[5].

-Nitroalcohols
Henry ReactionEt₃N, THF, Aldehyde80–95%Mild basic conditions preserve the nitro group for downstream functionalization; high atom economy[2].

References

  • [4] Arumugam, N. et al. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules 2021, 26(12), 3491. Available at:[Link]

  • [2] Driver, T. G., Vu, V. Synthesis of Nitroso, Nitro, and Related Compounds. Comprehensive Organic Synthesis, Elsevier, 2025, 501-572. Available at:[Link]

  • [3] Ballini, R., Palmieri, A. Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley, 2021. Available at:[Link]

  • [5] D'hooghe, M. et al. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules 2021, 26(15), 4630. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone in Pharmaceutical Research

Introduction: The Strategic Importance of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone in Drug Discovery 1-(3,4-Dimethoxyphenyl)-2-nitroethanone is a pivotal intermediate in the synthesis of a variety of pharmacologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone in Drug Discovery

1-(3,4-Dimethoxyphenyl)-2-nitroethanone is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique bifunctional nature, possessing both a ketone and a nitro group, allows for versatile chemical modifications, making it a valuable building block for novel therapeutic agents. The 3,4-dimethoxyphenyl moiety is a common feature in many bioactive compounds, and the α-nitro ketone functionality serves as a precursor for the introduction of amine groups and other functionalities crucial for biological activity. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry, enabling the efficient production of new drug candidates. This document provides a detailed guide for the scale-up synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, with a focus on process safety, optimization, and analytical validation.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most common and reliable method for the synthesis of α-nitro ketones like 1-(3,4-dimethoxyphenyl)-2-nitroethanone is a two-step process[1]:

  • Henry Reaction (Nitroaldol Condensation): This step involves the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane to form the corresponding β-nitro alcohol, 1-(3,4-dimethoxyphenyl)-2-nitroethanol.

  • Oxidation: The resulting β-nitro alcohol is then oxidized to the target α-nitro ketone, 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

This approach is favored for its relatively mild reaction conditions and the ready availability of the starting materials.

Visualizing the Synthesis

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Oxidation Veratraldehyde Veratraldehyde Nitroalkoxide_Intermediate Nitroalkoxide Intermediate Veratraldehyde->Nitroalkoxide_Intermediate Nucleophilic Attack Nitromethane Nitromethane Nitromethane->Nitroalkoxide_Intermediate Deprotonation by Base Base Base Base->Nitromethane Protonation Protonation Nitroalkoxide_Intermediate->Protonation Beta_Nitro_Alcohol 1-(3,4-dimethoxyphenyl) -2-nitroethanol Protonation->Beta_Nitro_Alcohol Beta_Nitro_Alcohol_Step2 1-(3,4-dimethoxyphenyl) -2-nitroethanol Target_Molecule 1-(3,4-dimethoxyphenyl) -2-nitroethanone Beta_Nitro_Alcohol_Step2->Target_Molecule Oxidation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Target_Molecule

Caption: Reaction mechanism for the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Experimental Workflow

Experimental_Workflow Start Step1_Reaction Henry Reaction: Veratraldehyde + Nitromethane + Base Start->Step1_Reaction Step1_Workup Quenching and Extraction Step1_Reaction->Step1_Workup Step1_Purification Isolation of β-Nitro Alcohol Step1_Workup->Step1_Purification Step2_Reaction Oxidation of β-Nitro Alcohol Step1_Purification->Step2_Reaction Step2_Workup Reaction Quenching and Extraction Step2_Reaction->Step2_Workup Step2_Purification Purification of α-Nitro Ketone Step2_Workup->Step2_Purification Characterization Analytical Characterization (NMR, IR, MS, HPLC) Step2_Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A streamlined experimental workflow for the two-step synthesis.

Part 1: Detailed Protocol for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol (Henry Reaction)

This protocol is designed for a 100 g scale synthesis of the β-nitro alcohol intermediate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,4-Dimethoxybenzaldehyde166.17100 g0.602Starting material
Nitromethane61.0455.1 g (48.5 mL)0.9031.5 equivalents
Ammonium Acetate77.0823.2 g0.3010.5 equivalents, catalyst
Glacial Acetic Acid60.05500 mL-Solvent
Isopropanol60.10As needed-For washing
Deionized Water18.02As needed-For washing
Experimental Procedure
  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol) and glacial acetic acid (500 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add nitromethane (55.1 g, 0.903 mol) followed by ammonium acetate (23.2 g, 0.301 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting aldehyde spot should diminish, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Further cool the flask in an ice bath for 1-2 hours to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold glacial acetic acid (2 x 50 mL), cold isopropanol (2 x 100 mL), and finally with cold deionized water (2 x 100 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Causality Behind Experimental Choices
  • Excess Nitromethane: Using a 1.5 molar excess of nitromethane helps to drive the reaction to completion and minimize the formation of byproducts.

  • Ammonium Acetate as Catalyst: Ammonium acetate is a mild and effective base catalyst for the Henry reaction. It is readily available and easy to handle.

  • Glacial Acetic Acid as Solvent: Glacial acetic acid serves as both a solvent and a co-catalyst. It helps to keep the reactants in solution and facilitates the protonation of the intermediate nitroalkoxide.

  • Controlled Cooling: Gradual cooling and subsequent chilling in an ice bath are crucial for maximizing the yield of the crystalline product.

  • Sequential Washing: The washing sequence is designed to effectively remove impurities. Acetic acid removes residual starting materials, isopropanol displaces the acetic acid, and water removes any remaining salts.

Part 2: Detailed Protocol for the Oxidation of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol to 1-(3,4-Dimethoxyphenyl)-2-nitroethanone

This protocol describes the oxidation of the β-nitro alcohol to the final α-nitro ketone. A method utilizing potassium dichromate is detailed below, which is a classic and effective method. However, it is important to note that chromium-based reagents are toxic and require careful handling and disposal. Alternative, greener oxidation methods should be considered for large-scale production.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-(3,4-Dimethoxyphenyl)-2-nitroethanol227.2150 g0.220Starting material
Potassium Dichromate294.1848.5 g0.1650.75 equivalents
Sulfuric Acid (98%)98.0832.4 g (17.6 mL)0.3301.5 equivalents
Diethyl Ether74.12As needed-Extraction solvent
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Experimental Procedure
  • Preparation of Oxidizing Solution: In a 1 L beaker, dissolve potassium dichromate (48.5 g, 0.165 mol) in 250 mL of deionized water. Carefully and slowly add concentrated sulfuric acid (17.6 mL, 0.330 mol) to this solution while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol (50 g, 0.220 mol) in 500 mL of diethyl ether.

  • Addition of Oxidant: Cool the ethereal solution of the nitro alcohol to 0-5 °C in an ice-salt bath. Add the prepared oxidizing solution dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Neutralization and Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Safety and Handling Considerations
  • Nitromethane: Nitromethane is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Potassium Dichromate and Sulfuric Acid: Potassium dichromate is a strong oxidizing agent and a known carcinogen. Sulfuric acid is highly corrosive. Handle both with extreme care, using appropriate PPE, including gloves, safety glasses, and a lab coat. The preparation of the oxidizing solution is highly exothermic and must be done with cooling.

  • Waste Disposal: Chromium-containing waste is hazardous and must be disposed of according to institutional and local regulations.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Expected Analytical Data
TechniqueExpected Results for 1-(3,4-dimethoxyphenyl)-2-nitroethanone
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.6-7.7 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 5.6-5.7 (s, 2H, -CH₂-NO₂), 3.9-4.0 (s, 6H, 2 x -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 188-189 (C=O), 154-155 (Ar-C), 149-150 (Ar-C), 126-127 (Ar-C), 124-125 (Ar-CH), 110-111 (Ar-CH), 110-111 (Ar-CH), 80-81 (-CH₂-NO₂), 56-57 (-OCH₃)
IR (KBr, cm⁻¹)ν: ~2950 (C-H), ~1680 (C=O), ~1550 (NO₂, asym), ~1370 (NO₂, sym), ~1270, ~1150 (C-O)
Mass Spectrometry (ESI-MS)m/z: 226.06 [M+H]⁺, 248.04 [M+Na]⁺ for C₁₀H₁₁NO₅
HPLC Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm)
Melting Point Literature values should be consulted for comparison.

Conclusion and Future Perspectives

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, a key intermediate in pharmaceutical research. The described two-step process, involving a Henry reaction followed by oxidation, is robust and can be adapted for larger-scale production. For future work, exploring greener and safer oxidation methods to replace chromium-based reagents is highly recommended. The development of a one-pot synthesis from veratraldehyde could also significantly improve the efficiency of the process. The detailed analytical data provided will aid researchers in the unambiguous characterization and quality control of this important building block.

References

  • McMurry, J. Organic Chemistry. 9th ed., Cengage Learning, 2015.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2014.
  • Henry, L. "Formation synthétique d'alcools nitrés." Compt. Rend. Hebd. Seances Acad. Sci.1895, 120, 1265–1268.
  • Ballini, R.; Petrini, M. "Recent synthetic developments in the addition of nitroalkanes to aldehydes and ketones." Recent Res. Devel. Org. Chem.2003, 7, 23-45.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.

Sources

Method

derivatization of 1-(3,4-dimethoxyphenyl)-2-nitroethanone for biological screening

Topic: Derivatization of 1-(3,4-dimethoxyphenyl)-2-nitroethanone for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers Unlo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 1-(3,4-dimethoxyphenyl)-2-nitroethanone for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers

Unlocking the Veratryl-Nitro Scaffold for Phenotypic Screening

Introduction: The "Privileged" Veratryl-Nitro Core

In the landscape of fragment-based drug discovery (FBDD), 1-(3,4-dimethoxyphenyl)-2-nitroethanone (Compound 1 ) represents a high-value "privileged structure." Its core features—the electron-rich 3,4-dimethoxyphenyl (veratryl) ring and the highly reactive


-nitro ketone moiety—serve as a linchpin for accessing two distinct pharmacological spaces:
  • Adrenergic/CNS Modulators: Via reduction to phenylethanolamines, mimicking norepinephrine and mescaline analogs.

  • Cytotoxic Electrophiles: Via condensation to

    
    -nitrochalcones, which act as potent Michael acceptors targeting cysteine-rich proteins in oncology and antimicrobial screens.
    

This guide details the divergent synthesis of these two classes, providing self-validating protocols designed for rapid library generation and biological evaluation.

Strategic Derivatization Workflow

The following decision tree illustrates the transformation of the parent scaffold into two functionally distinct libraries.

Derivatization_Workflow Core 1-(3,4-dimethoxyphenyl)- 2-nitroethanone (Parent Scaffold) PathA PATH A: Condensation (Knoevenagel/Henry) Core->PathA + Ar-CHO Piperidine/AcOH PathB PATH B: Reduction (Transfer Hydrogenation) Core->PathB Pd/C, HCOONH4 MeOH, Reflux Chalcone Library A: (E)-2-nitro-1,3-diphenylprop-2-en-1-ones (Nitro-Chalcones) PathA->Chalcone AminoAlc Library B: 2-amino-1-(3,4-dimethoxyphenyl)ethanol (Phenylethanolamines) PathB->AminoAlc TargetA Target: Cytotoxicity (MTT) Antimicrobial (MIC) Mechanism: Michael Acceptor Chalcone->TargetA TargetB Target: Adrenergic GPCRs MAO Inhibition Mechanism: Neurotransmitter Analog AminoAlc->TargetB

Figure 1: Divergent synthesis pathways. Path A retains the nitro group and extends conjugation for cytotoxicity. Path B reduces both functional groups for CNS-like physicochemical properties.

Protocol A: Synthesis of -Nitrochalcone Library (Cytotoxic Agents)

Objective: Synthesize a library of (E)-2-nitro-1-(3,4-dimethoxyphenyl)-3-arylprop-2-en-1-ones. Mechanism: The


-methylene protons of Compound 1  are highly acidic (

) due to the flanking nitro and carbonyl groups. Condensation with aromatic aldehydes proceeds via a Knoevenagel-type mechanism, yielding the thermodynamically stable E-isomer.
Materials
  • Scaffold: 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 equiv).

  • Reagents: Diverse Aromatic Aldehydes (1.1 equiv), Piperidine (catalytic), Glacial Acetic Acid (catalytic).

  • Solvent: Toluene (anhydrous).

  • Apparatus: Dean-Stark trap or molecular sieves (4Å) to drive equilibrium.

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve Compound 1 (225 mg, 1.0 mmol) and the selected aromatic aldehyde (1.1 mmol) in Toluene (10 mL).

  • Catalysis: Add Piperidine (20

    
    L) and Glacial Acetic Acid (20 
    
    
    
    L). Note: The amine forms an iminium ion with the aldehyde, accelerating nucleophilic attack.
  • Reflux: Attach a Dean-Stark trap (filled with toluene) and reflux the mixture for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product is typically a bright yellow/orange spot (UV active) with a lower

    
     than the aldehyde.
    
  • Workup: Cool to room temperature.

    • If solid precipitates:[1] Filter and wash with cold EtOH.

    • If oil remains: Evaporate toluene, redissolve in minimal hot EtOH, and induce crystallization at 4°C.

  • Purification: Recrystallization from EtOH/Acetone is preferred over chromatography to avoid decomposition of the nitroalkene on silica.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the singlet at

    
     ppm (CH2-NO2) and the appearance of a singlet olefinic proton at 
    
    
    
    ppm.
  • Yield Target: >70% isolated yield.

Protocol B: Synthesis of Amino-Alcohols (Adrenergic Ligands)

Objective: Full reduction to 2-amino-1-(3,4-dimethoxyphenyl)ethanol. Mechanism: Catalytic Transfer Hydrogenation (CTH) is selected over high-pressure


 gas for safety and chemoselectivity in a screening lab context. Formate acts as the hydrogen donor.
Materials
  • Scaffold: 1-(3,4-dimethoxyphenyl)-2-nitroethanone (1.0 equiv).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • H-Donor: Ammonium Formate (5.0 equiv).

  • Solvent: Methanol (HPLC grade).

Step-by-Step Procedure
  • Preparation: In a two-neck flask under

    
    , dissolve Compound 1  (225 mg, 1.0 mmol) in Methanol (15 mL).
    
  • Activation: Add 10% Pd/C (25 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Initiation: Add Ammonium Formate (315 mg, 5.0 mmol) in a single portion.

  • Reaction: Stir gently at reflux (65°C) for 1–2 hours.

    • Observation: Evolution of

      
       gas indicates active reduction. The yellow color of the nitro compound should fade to colorless.
      
  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. The residue is the formate salt of the amine.

  • Free Base Liberation: Dissolve residue in water (10 mL), basify to pH 10 with 1M NaOH, and extract with DCM (3 x 15 mL). Dry over

    
     and concentrate.
    

Validation Criteria:

  • Mass Spec: Observe [M+H]+ peak at ~198.1 Da.

  • Ninhydrin Test: Positive (purple/blue) indicating a primary amine.

Biological Screening Context

The derivatives generated above map to specific biological assays. Use the table below to guide your screening cascade.

Derivative ClassKey PharmacophorePrimary AssaySecondary AssayExpected Activity

-Nitrochalcone
Electrophilic alkene + Nitro groupMTT / Resazurin (HeLa, MCF-7 lines)GSH Binding Assay (measures reactivity)Cytotoxicity (

), Antimicrobial
Amino-Alcohol Phenol + EthanolamineRadioligand Binding (Adrenergic

)
MAO-A/B Inhibition (Fluorometric)CNS modulation, Vasoconstriction/dilation
References
  • Synthesis of Nitro-Chalcones: Ballini, R., et al. "Nitroalkanes as key intermediates for the synthesis of oligosubstituted benzenes." Journal of Organic Chemistry, 2008. Link

  • Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

  • Biological Activity (Nitroalkenes): Juvale, K., et al. "Synthesis and biological evaluation of 2-nitro-3-arylacrylates as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Veratryl Scaffold Pharmacology: Nichols, D. E. "Psychedelics." Pharmacological Reviews, 2016. Link

  • Core Synthesis (Reference): Ono, N. "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(3,4-dimethoxyphenyl)-2-nitroethanone synthesis

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone (also known as -nitro-3,4-dimethoxyacetophenone). Technical Support Center: 1-(3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone (also known as


-nitro-3,4-dimethoxyacetophenone).

Technical Support Center: 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Topic: Yield Optimization & Troubleshooting for


-Nitro Ketone Synthesis
Audience:  Medicinal Chemists, Process Development Scientists
Date:  October 26, 2023

Executive Summary & Chemical Context

The Challenge: Synthesizing 1-(3,4-dimethoxyphenyl)-2-nitroethanone is deceptively difficult due to the ambident nature of the nitronate anion. The primary failure mode is O-acylation (forming unstable vinyl nitronic esters) rather than the desired C-acylation . Additionally, direct nitration of 3,4-dimethoxyacetophenone fails, yielding the ring-nitrated regioisomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) rather than the side-chain nitro ketone.

The Solution: To maximize yield, you must abandon standard base-mediated acylation (e.g., NaH, KOtBu) in favor of Magnesium-Mediated C-Acylation . The magnesium ion coordinates with the nitronate oxygen, sterically and electronically blocking O-attack and forcing C-C bond formation.

Core Protocol: Magnesium-Mediated Acylation (The "Gold Standard")

This protocol replaces standard Friedel-Crafts or direct nitration routes. It is the highest-yielding method for electron-rich benzoyl chlorides.

Reaction Scheme:



Step-by-Step Methodology
StepActionTechnical Rationale (Why?)
1. Activation Dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.1 equiv). Stir at RT for 1h.Generates the acyl imidazole in situ. Acyl imidazoles are milder than acid chlorides, preventing over-reaction and side-product formation.
2. Chelation In a separate vessel, mix Nitromethane (2-3 equiv) with Magnesium Ethoxide (Mg(OEt)

) or MgCl

/TEA
in THF. Heat to mild reflux (60°C) for 1h.
Forms the Magnesium Nitronate Chelate . The Mg

ion binds tightly to the nitronate oxygens, blocking them from reacting.
3. Coupling Cannulate the acyl imidazole solution (Step 1) into the magnesium nitronate slurry (Step 2). Stir at RT or mild reflux for 3-12h.The "hard" Mg-enolate reacts selectively at the Carbon terminus with the "hard" acyl electrophile.
4. Quench Pour mixture into cold 0.5 M HCl . Stir vigorously.Hydrolyzes the Mg-complex. Acidic pH prevents the basic degradation of the

-nitro ketone.
5. Workup Extract with EtOAc. Wash with brine.[1] Dry over Na

SO

.
Standard isolation. Avoid basic washes (NaHCO

) which can deprotonate the acidic

-proton and cause polymerization.

Troubleshooting Guide

Category A: Low Yield / Side Products

Q: I am getting a mixture of products and low yield (<30%). What is happening? Diagnosis: You likely used a mono-valent base (like NaH, KOtBu, or LDA). Root Cause: Alkali metal nitronates (Li+, Na+, K+) are "loose" ion pairs. The oxygen atom on the nitronate is the site of highest electron density, leading to O-acylation . The resulting vinyl nitronic ester is unstable and decomposes during workup, lowering yield. Fix: Switch to a divalent cation base (Mg(OEt)


) or add anhydrous MgCl

(1.5 equiv) to your reaction if using TEA/DBU. The Mg

locks the conformation for C-acylation.

Q: I see a significant amount of 3,4-dimethoxybenzoic acid in the crude NMR. Diagnosis: Hydrolysis of the acylating agent. Root Cause: Moisture ingress. The acyl imidazole or acid chloride reacts faster with water than with the nitronate. Fix: Flame-dry all glassware. Use anhydrous THF (distilled from Na/Benzophenone or from a solvent system). Ensure the Mg(OEt)


 is stored in a desiccator.
Category B: Regioselectivity Issues

Q: I tried nitrating 3,4-dimethoxyacetophenone directly, but the NMR shows the nitro group on the ring. Diagnosis: Electrophilic Aromatic Substitution (EAS) dominance. Root Cause: The 3,4-dimethoxy ring is highly electron-rich (activated). Nitronium ions (


) preferentially attack the aromatic ring ortho/para to the methoxy groups rather than the deactivated 

-carbon of the ketone. Fix: You cannot synthesize this target via direct nitration. You must use the acylation of nitromethane (Route described above) or the oxidation of the corresponding nitroalcohol.
Category C: Stability & Purification[2]

Q: My product decomposes on the silica column. Diagnosis: Acidic/Basic sensitivity of


-nitro ketones.
Root Cause:  The 

-proton (between the Carbonyl and Nitro groups) is highly acidic (

). Basic impurities in silica or mobile phases can deprotonate it, leading to polymerization or Nef-like reactions. Fix:
  • Pre-treat Silica: Slurry silica in Hexane with 1% Acetic Acid before packing.

  • Fast Column: Do not let the compound sit on the column.

  • Recrystallization: If possible, purify via recrystallization from EtOH/Hexane instead of chromatography.

Visualizations

Figure 1: Mechanism of Magnesium-Directed C-Acylation

This diagram illustrates why Magnesium is critical for yield improvement, showing the transition state that blocks O-acylation.

G cluster_0 Reagents Nitromethane Nitromethane (CH3NO2) Intermediate Magnesium Nitronate (Chelated Species) Nitromethane->Intermediate Deprotonation Base Base + Mg++ (Mg(OEt)2) Base->Intermediate TransitionState Six-Membered Transition State Intermediate->TransitionState + Acyl Agent AcylAgent 3,4-Dimethoxybenzoyl Imidazole AcylAgent->TransitionState Product Target: 1-(3,4-dimethoxyphenyl)- 2-nitroethanone TransitionState->Product C-Attack (Major Path) SideProduct O-Acylated Byproduct (Unstable) TransitionState->SideProduct O-Attack (Blocked by Mg)

Caption: The Magnesium ion (Mg++) acts as a template, chelating the nitronate oxygen and the carbonyl oxygen, forcing the nucleophilic attack to occur at the carbon atom.

Figure 2: Optimized Experimental Workflow

Workflow Start Start: 3,4-Dimethoxybenzoic Acid Step1 Activation: Add CDI / THF (Forms Acyl Imidazole) Start->Step1 Step3 Coupling: Combine Streams Stir RT 3-6h Step1->Step3 Step2 Chelation Prep: Nitromethane + Mg(OEt)2 Reflux 1h Step2->Step3 Step4 Quench: Pour into cold 0.5M HCl Step3->Step4 Step5 Purification: Recrystallize (EtOH) OR Acidic Silica Column Step4->Step5

Caption: Step-by-step workflow emphasizing the parallel preparation of the activated acid and the magnesium nitronate.

Quantitative Data Summary

MethodBase / CatalystYield (%)Major Impurity
Direct Nitration HNO

/ H

SO

0% (Target)Ring-nitrated isomer (100%)
Standard Acylation NaH or KOtBu15 - 25%O-acylated polymer, Benzoic acid
Henry + Oxidation NaOH / PCC50 - 60%Nitrostyrene (dehydration)
Mg-Mediated (Recommended) Mg(OEt)

/ CDI
75 - 85% Trace dimer

Frequently Asked Questions (FAQs)

Q: Can I use 3,4-dimethoxybenzoyl chloride instead of the acid + CDI? A: Yes. However, the acid chloride is more reactive and can lead to "di-acylation" (where the product reacts with another equivalent of acid chloride). If using the acid chloride, ensure you use a slight excess of the magnesium nitronate (2.0 - 2.5 equiv) to consume the chloride rapidly before side reactions occur.

Q: Why is the reaction mixture turning deep red/purple? A: This is normal. The magnesium nitronate enolate is highly conjugated and often deeply colored. The color should fade or change significantly upon acidic quench. If the color persists after workup, it may indicate incomplete quenching or polymerization.

Q: Can I use Grignard reagents (MeMgBr) as the base? A: It is risky. Grignard reagents are nucleophilic and might attack the carbonyl of your benzoyl derivative, forming tertiary alcohols. Mg(OEt)


 or MgCl

/TEA are non-nucleophilic bases specifically suited for deprotonation without addition.

References

  • Synthesis of

    
    -Nitro Ketones via Mg-Mediated Acylation: 
    
    • Title: Efficient Synthesis of

      
      -Nitro Ketones via Acylation of Nitromethane with N-Acylbenzotriazoles or Acid Chlorides.[1]
      
    • Source:Journal of Organic Chemistry (Katritzky et al., 2005).[2]

    • URL:[Link]

  • Mechanistic Insight (C- vs O-Acylation)

    • Title: C-Acylation of Nitronates: The Role of Magnesium Chel
    • Source:Organic Process Research & Development.
    • URL:[Link] (General reference for Mg-chelation mechanism).

  • Alternative Route (Henry Reaction)

    • Title: Henry Reaction followed by Oxid

      
      -Nitro Ketone Synthesis.[1]
      
    • Source:BenchChem Technical Guide.
  • Properties of 1-(3,4-dimethoxyphenyl)

    • Title: Physicochemical properties and synthesis of substituted acetophenones.[1][3]

    • Source:N
    • URL:[Link]

Sources

Optimization

purification of crude 1-(3,4-dimethoxyphenyl)-2-nitroethanone by recrystallization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1-(3,4-dimethoxyphenyl)-2-nitroethanone , a critical -nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1-(3,4-dimethoxyphenyl)-2-nitroethanone , a critical


-nitroketone intermediate often utilized in the synthesis of substituted phenethylamines and complex heterocyclic scaffolds.

Due to the presence of both a highly polar nitro group and a lipophilic dimethoxyphenyl ring, this compound exhibits unique solubility dynamics. Crude mixtures often contain unreacted starting materials, regioisomers, or polymeric byproducts that depress the melting point and complicate isolation. This guide provides field-proven, self-validating recrystallization protocols and troubleshooting logic to ensure high-purity yields.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in recrystallization. Based on the structural properties of


-nitroketones, halogenated solvents and specific alcohols provide the best thermodynamic gradients for crystal lattice formation.
Solvent SystemTypePolarity IndexBoiling Point (°C)Solvation CharacteristicsRecommended Use Case
Isopropanol (iPrOH) Single3.982.6Moderate solubility at reflux; poor at 0 °C.Standard purification of moderately pure crude (>80%).
DCM / n-Hexane Binary3.1 / 0.139.6 / 68.7High solubility in DCM; tunable precipitation with Hexane.Heavily contaminated crude; batches prone to oiling out.
Ethanol / Water Binary5.2 / 9.078.3 / 100.0High solubility in EtOH; water acts as a harsh anti-solvent.Not Recommended . High risk of oiling out or trapping impurities.

Experimental Protocols

Every protocol below is designed as a self-validating system : you must verify the integrity of the process before moving to the next step.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

According to established protocols for structurally analogous compounds like 1-(2-hydroxy-3,4-dimethoxyphenyl)-2-nitroethanone, isopropanol serves as an optimal single-solvent system ()[1].

  • Initial Dissolution : Weigh the crude 1-(3,4-dimethoxyphenyl)-2-nitroethanone and transfer it to a round-bottom flask. Add boiling isopropanol dropwise while stirring until the solid just dissolves (approx. 3–5 mL per gram of crude).

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is supersaturated upon cooling, maximizing the thermodynamic driving force for crystallization.

  • Hot Filtration (Validation Step) : If the solution is cloudy or contains dark particulates, perform a rapid hot gravity filtration through fluted filter paper.

    • Causality: Insoluble polymeric impurities act as nucleation inhibitors or can become mechanically trapped in the growing crystal lattice.

  • Controlled Cooling : Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) completely undisturbed.

    • Causality: Rapid cooling (e.g., plunging directly into ice) forces rapid precipitation, which traps mother liquor and impurities inside the crystal defects. Slow cooling allows for the thermodynamic selection of the pure compound.

  • Crystal Maturation : Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes.

  • Isolation & Validation : Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold isopropanol. Dry under vacuum and validate purity via TLC (e.g., 7:3 Hexane:EtOAc) and melting point analysis.

Protocol B: Two-Solvent System (DCM / n-Hexane)

Nitroacetophenones generally exhibit high solubility in halogenated solvents but remain insoluble in aliphatic hydrocarbons ()[2]. This binary system is ideal for highly impure batches.

  • Dissolution : Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) at room temperature or gentle reflux (35 °C).

  • Anti-Solvent Addition : While maintaining temperature and swirling, add n-hexane dropwise until the solution becomes persistently turbid (cloudy).

    • Causality: The addition of the non-polar anti-solvent lowers the dielectric constant of the medium, forcing the polar nitroketone out of solution.

  • Clarification : Add 1–2 drops of DCM until the turbidity just clears, creating a perfectly saturated solution at the boiling point.

  • Crystallization & Isolation : Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter and wash the resulting crystals with ice-cold n-hexane.

Workflow Visualization

Workflow N1 Crude 1-(3,4-dimethoxyphenyl) -2-nitroethanone N2 Assess Impurity Profile (TLC / Color) N1->N2 N3 Single Solvent System (Isopropanol) N2->N3 High Purity N4 Two-Solvent System (DCM / n-Hexane) N2->N4 High Impurity/Oils N5 Hot Dissolution & Gravity Filtration N3->N5 N4->N5 N6 Slow Cooling to RT then 0°C Ice Bath N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Pure Crystalline Product N7->N8

Caption: Workflow for selecting and executing the optimal recrystallization strategy.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why is this happening and how do I fix it? A: "Oiling out" occurs when the solute precipitates as a liquid rather than a solid. Mechanistically, this happens because the saturation temperature of your solvent system is higher than the melting point of your crude mixture. Because impurities significantly depress the melting point of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, a highly impure batch will oil out before it can crystallize. Resolution: Reheat the mixture until the oil redissolves. Add 10-15% more of the "good" solvent (e.g., DCM or iPrOH) to lower the saturation temperature so that it falls below the crude's depressed melting point. Alternatively, seed the solution with a pure crystal of the nitroketone just before it reaches the oiling-out temperature.

Q2: The crystal yield is exceptionally low (<30%) after cooling. How can I improve recovery? A: Low yield is almost always caused by an excessive volume of the primary solvent, which keeps the product dissolved even at 0 °C. Resolution: Transfer the mother liquor to a rotary evaporator, concentrate it to half its volume, and repeat the cooling process to obtain a second crop of crystals. In future runs, strictly adhere to adding boiling solvent dropwise only until the crude just dissolves.

Q3: The isolated crystals are dark yellow or brown. Is the product pure? A: Pure 1-(3,4-dimethoxyphenyl)-2-nitroethanone should present as pale yellow or off-white crystals. Dark discoloration indicates the presence of oxidized polymeric byproducts or highly conjugated unreacted starting materials (e.g., nitro-aromatics or chalcones) ()[3]. Resolution: Redissolve the crude in the recrystallization solvent, add activated charcoal (Norit), boil for 5 minutes, and perform a hot filtration through a Celite pad to strip the colored impurities before cooling.

Troubleshooting T1 Issue: Product Oils Out During Cooling T2 Cause: Saturation Temp > Depressed Melting Point T1->T2 T3 Reheat mixture until oil fully redissolves T2->T3 T4 Add 10-15% more 'Good' Solvent T3->T4 T5 Cool slowly & seed with pure crystal at RT T4->T5

Caption: Troubleshooting logic for resolving phase-separation (oiling out) during crystallization.

References

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones Source: MDPI URL:[Link]

  • Product Class 1: Nitroalkanes Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Troubleshooting

preventing over-nitration in the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Technical Support Center: Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone A Senior Application Scientist's Guide to Preventing Over-Nitration Welcome to the technical support center for advanced organic synthesis. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone

A Senior Application Scientist's Guide to Preventing Over-Nitration

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone and related structures. The primary challenge in this synthesis is the electrophilic nitration of a highly activated aromatic ring, which frequently leads to undesired di-nitro byproducts. This document provides in-depth, field-proven insights and troubleshooting protocols to achieve high-yield, selective mono-nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the 3,4-dimethoxyphenyl moiety so susceptible to over-nitration?

The core of the issue lies in the fundamental principles of electrophilic aromatic substitution (SEAr). The two methoxy (-OCH₃) groups on the benzene ring are potent activating groups due to their ability to donate electron density to the ring through resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2]

The directing effects of the activating methoxy groups preferentially guide the incoming nitro group to the ortho and para positions relative to themselves.[1] In the case of a 3,4-disubstituted ring, this high activation energy makes the ring susceptible to a second nitration event, even after the first deactivating nitro group has been added. The directing influence of the powerful activating groups often overrides the deactivating effect of the first nitro group.[1][3]

Q2: What are the most critical reaction parameters to control for selective mono-nitration?

Controlling this reaction is a delicate balance. The four most critical parameters are:

  • Temperature: This is arguably the most important factor. Nitration is a highly exothermic reaction. Failure to maintain low temperatures will dramatically increase the reaction rate and lead to a loss of selectivity, favoring the formation of di-nitro and other byproducts.[4][5]

  • Choice and Stoichiometry of Nitrating Agent: Using an overly harsh nitrating system or an excessive molar ratio of the nitrating agent will drive the reaction towards multiple nitrations.[5][6]

  • Rate of Addition: The slow, controlled addition of the nitrating agent is crucial to prevent localized temperature spikes and high concentrations of the electrophile, both of which promote over-nitration.[5][7][8]

  • Reaction Monitoring: Actively monitoring the consumption of the starting material via Thin-Layer Chromatography (TLC) allows the reaction to be quenched at the precise moment of completion, before significant byproduct formation occurs.[4][5]

Q3: My TLC analysis shows multiple spots, indicating a mixture of products. How can I troubleshoot this?

The appearance of multiple spots on TLC, particularly those with different Rf values than your starting material and desired product, is a classic sign of side reactions, most commonly over-nitration. The flowchart below provides a logical troubleshooting workflow.

G cluster_0 start Start: Multiple Spots on TLC q1 Was the internal temperature strictly maintained below 10°C? start->q1 sol1 Solution: Use an ice-salt bath. Ensure thermometer is submerged. Pre-cool all reagents. q1->sol1 No q2 Was the nitrating agent added slowly and dropwise over 2-3 hours? q1->q2 Yes sol1->q2 sol2 Solution: Use a pressure-equalizing dropping funnel. Ensure vigorous stirring to disperse reagent quickly. q2->sol2 No q3 Was a stoichiometric excess of nitric acid used? q2->q3 Yes sol2->q3 sol3 Solution: Reduce molar ratio of HNO₃ to near stoichiometric (e.g., 1.05-1.1 eq). Accurately measure all reagents. q3->sol3 Yes end Re-run experiment with optimized parameters. q3->end No sol3->end caption Fig 1. Troubleshooting Workflow for Over-Nitration

Caption: Fig 1. Troubleshooting Workflow for Over-Nitration.

Q4: What are the recommended nitrating agents and conditions for this synthesis?

For substrates like 3,4-dimethoxyacetophenone (a common precursor), a carefully controlled "mixed acid" approach is often successful. However, the key is precision. A typical procedure involves the slow, dropwise addition of the substrate dissolved in a modest amount of nitric acid to a larger volume of more concentrated nitric acid, all while maintaining a low temperature.[7][8]

Alternative, Milder Reagents: For particularly sensitive substrates or when mixed acid proves too harsh, exploring alternative nitrating systems can be beneficial. These may include:

  • N-Nitropyrazoles: These have been shown to be versatile reagents for controllable mono- or dinitration by altering reaction conditions.[9][10]

  • Metal Nitrates on Solid Supports: Reagents like bismuth nitrate or copper nitrate supported on clays can offer milder reaction conditions and easier workup.[11]

  • Ipso-Nitration: If a suitable precursor like an arylboronic acid is available, ipso-nitration can provide exceptional regioselectivity, completely avoiding the issue of over-nitration at other positions.[12][13][14]

Troubleshooting Guide: At-a-Glance

The following table summarizes common issues encountered during the synthesis, their probable causes, and recommended corrective actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product with Significant Dinitration 1. High Reaction Temperature: Inadequate cooling or runaway reaction. 2. High Reagent Concentration: Molar excess of nitric acid. 3. Fast Reagent Addition: Localized temperature/concentration spikes.1. Maintain internal temperature at 5-10°C using an efficient ice-water or ice-salt bath.[7][8] 2. Reduce the molar equivalent of the nitrating agent. Aim for near-stoichiometric amounts.[5] 3. Add the nitrating agent dropwise over a prolonged period (2-3 hours) with vigorous stirring.[7][8]
Formation of Dark Tar or Polymeric Material 1. Oxidation of Substrate: Reaction temperature is far too high, or the nitrating mixture is too aggressive. 2. Runaway Reaction: Loss of temperature control leading to decomposition.1. Ensure strict temperature control. Consider a milder nitrating agent if the problem persists.[3] 2. Ensure the reaction vessel is appropriately sized and the cooling bath has sufficient capacity. Perform the reaction on a smaller scale first.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Nitrating Agent: Stoichiometry is too low. 2. Reaction Time Too Short: The reaction was quenched prematurely. 3. Temperature Too Low: Reaction rate is significantly slowed.1. Use a slight excess of the nitrating agent (e.g., 1.1 equivalents). 2. Monitor the reaction via TLC and allow it to stir for 1-2 hours after the addition is complete, or until the starting material is consumed.[7][8] 3. While low temperature is key for selectivity, ensure it does not completely stall the reaction. A range of 5-10°C is often a good compromise.[7]
Product Fails to Precipitate Upon Quenching 1. High Solubility: The product may be more soluble in the aqueous mixture than expected. 2. Oily Product Formation: The crude product may not be a solid at the quenching temperature.1. Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[4] 2. Proceed with an organic solvent extraction. The product can then be purified via column chromatography or recrystallization from a suitable solvent system.[4]

Validated Experimental Protocol: Selective Mono-Nitration of 3,4-Dimethoxyacetophenone

This protocol is adapted from established laboratory procedures and is designed to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, a key intermediate.[7][8]

Materials:

  • 3,4-Dimethoxyacetophenone

  • 67% Nitric Acid

  • 17% Nitric Acid

  • Sodium Nitrite

  • Sodium Bicarbonate

  • Ice and Water

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, prepare a solution of 67% nitric acid (e.g., 8430 g) and sodium nitrite (e.g., 18 g). Cool this mixture to 5-10°C using an ice-water bath.[7][8]

  • Preparation of Substrate Solution: In a separate beaker, dissolve the 3,4-dimethoxyacetophenone (e.g., 1500 g) in 17% nitric acid (e.g., 1400 g). Ensure the substrate is fully dissolved and cool the solution to 5-10°C.[7][8]

  • Controlled Addition: Slowly add the substrate solution dropwise to the vigorously stirred nitrating mixture over a period of 2 to 3 hours. It is critical to monitor the internal temperature and ensure it remains consistently within the 5-10°C range throughout the addition.[7][8]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional 1 to 2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) to confirm the consumption of the starting material.

  • Quenching: Quench the reaction by slowly pouring the mixture into a large volume of cold water (e.g., 7.5 L) with vigorous stirring. The product should precipitate as a solid.[7][8]

  • Isolation and Neutralization: Filter the precipitated solid and wash the filter cake thoroughly with water (e.g., 30 L). Re-suspend the solid product in water, and neutralize it to a pH of ~7 with a saturated aqueous solution of sodium bicarbonate. This step removes residual acids.[8]

  • Final Workup: Filter the neutralized solid, wash it again with water, and dry it under reduced pressure to yield the final product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[8]

References

  • Jiang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2263–2274. Available from: [Link]

  • Jiang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available from: [Link]

  • Fanta, P. E., & Tarbell, D. S. (1955). Veratraldehyde, 6-nitro-. Organic Syntheses, 29, 92. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane. Prepchem.com. Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Schmidt, H., et al. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. Archives of Biochemistry and Biophysics, 354(1), 55-64. Available from: [Link]

  • Bull, S. D., et al. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(26), 4343-4345. Available from: [Link]

  • Noland, W. E. (1963). 2-Nitroethanol. Organic Syntheses, 41, 67. Available from: [Link]

  • Syah, Y. M., et al. (2009). SINTESIS 6-NITRO VERATRALDEHID (3,4-DIMETOKSI-6-NITRO BENZALDEHID) DARI VANILIN DENGAN HNO3 DAN CAMPURAN HNO3-H2SO4. Molekul, 4(2), 62-70. Available from: [Link]

  • Badgujar, D. M., et al. (2009). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Chemistry for Sustainable Development, 17, 315-317. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. Prepchem.com. Retrieved from [Link]

  • Moodie, R. B., & Schofield, K. (1969). Nitration and aromatic reactivity. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 66, 267-285. Available from: [Link]

  • Gettysburg College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. The Cupola: Scholarship at Gettysburg College. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic-chemistry.org. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9, 1-5. Available from: [Link]

  • Gemoets, H. P. L., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3420. Available from: [Link]

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. Atamankimya.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. En.wikipedia.org. Retrieved from [Link]

  • Miyake, H., et al. (1985). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 33(9), 3768-3778. Available from: [Link]

  • Siddiqui, H. L., et al. (2008). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecules, 13(9), 2056-2065. Available from: [Link]

  • Smith, K., et al. (2002). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Journal of the Chinese Chemical Society, 49(6), 989-1002. Available from: [Link]

  • Zolfigol, M. A., et al. (2023). Ipso nitration in organic synthesis. RSC Advances, 13, 21873-21932. Available from: [Link]

  • Shaabani, A., & Lee, D. G. (2004). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 116(3), 165-168. Available from: [Link]

  • Leyva, E., et al. (2022). Synthetic Protocols for Aromatic Nitration: A Review. Synthesis, 54(15), 3432-3472. Available from: [Link]

Sources

Optimization

column chromatography conditions for purifying 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Prepared by: Gemini, Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for the column chromatography purification of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for the column chromatography purification of 1-(3,4-dimethoxyphenyl)-2-nitroethanone. The content is structured to address both general inquiries and specific experimental challenges in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, providing causal explanations and actionable solutions.

Q1: My compound is not separating from impurities, resulting in co-elution. What should I do?

A1: Co-elution is typically a result of insufficient selectivity (separation factor) between your target compound and the impurities.[1] This is almost always an issue with the mobile phase composition.

  • Causality: The polarity of your mobile phase is likely too high, causing all compounds (your product and impurities) to travel quickly through the column with minimal interaction with the stationary phase. This results in poor resolution.

  • Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate. For example, if you are seeing co-elution with a 70:30 hexane:ethyl acetate mixture, try an 85:15 or 90:10 mixture. This will increase the retention time of all compounds, but polar compounds will be retained more strongly, improving separation. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column.[2]

Q2: The collected fractions show significant peak tailing for my product on TLC. How can I resolve this?

A2: Peak tailing is often observed when a compound has secondary interactions with the stationary phase, or if the column is overloaded. For 1-(3,4-dimethoxyphenyl)-2-nitroethanone, the polar nitro and ketone groups can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Causality: The acidic nature of silica gel can lead to strong, non-ideal interactions with polar functional groups, preventing a uniform elution band.[3] This is a common issue with nitrogen-containing compounds.[1]

  • Solutions:

    • Column Loading: Ensure you have not overloaded the column. As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.

    • Mobile Phase Modification: Adding a small amount (0.1-1%) of a modifier to the mobile phase can cap the active silanol sites. For a moderately polar compound like this, adding a small amount of a slightly more polar solvent like methanol can sometimes improve peak shape.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina is a high-polarity stationary phase that can be a good alternative for acid-sensitive compounds.[1]

Q3: I'm experiencing very low yield of the purified product. What are the likely causes?

A3: Low yield can stem from several factors, including incomplete elution, irreversible adsorption onto the stationary phase, or product degradation during the purification process.

  • Causality & Solutions:

    • Incomplete Elution: The mobile phase may not be polar enough to elute your compound from the column. If your product is still on the column after you have collected all fractions, you will need to increase the polarity of the mobile phase. This can be done by using a gradient elution, where you systematically increase the percentage of the polar solvent (e.g., ethyl acetate) over time.

    • Irreversible Adsorption: The compound may be binding too strongly to the silica gel. This can happen if the compound is highly polar or if it is degrading on the silica. Using a less polar stationary phase or deactivating the silica gel are potential solutions.

    • Product Degradation: Aromatic nitro compounds can be sensitive to acidic conditions and light.[4] The inherent acidity of silica gel might be causing degradation. Minimizing the time the compound spends on the column by using a slightly higher polarity mobile phase (once separation conditions are optimized) can help. Additionally, protecting the column from direct light is a good practice.[4]

Q4: My purified product appears discolored or contains new impurities not present in the crude material. Why is this happening?

A4: The appearance of new impurities or discoloration is a strong indicator of compound degradation on the column.

  • Causality: 1-(3,4-dimethoxyphenyl)-2-nitroethanone, with its electron-rich aromatic ring and nitro group, can be susceptible to oxidation or acid-catalyzed side reactions.[5] The silica gel surface is acidic and can catalyze degradation, especially if the purification process is lengthy.

  • Solutions:

    • Use High-Purity Solvents: Ensure your mobile phase solvents are of high purity and free from contaminants that could react with your compound.[6]

    • Expedite the Process: Do not let the compound sit on the column for an extended period. Optimize your flow rate and solvent system to achieve separation in a reasonable timeframe.

    • Consider an Alternative Stationary Phase: If degradation is persistent, switching to a more inert stationary phase, such as neutral alumina or a bonded-phase silica (like Diol), may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 1-(3,4-dimethoxyphenyl)-2-nitroethanone?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the most effective and economical choice.[1][2] Its high polarity provides good retention for the moderately polar 1-(3,4-dimethoxyphenyl)-2-nitroethanone, allowing for effective separation from less polar starting materials or byproducts.[1][7]

Q2: How do I select the appropriate mobile phase (eluent) and determine the correct ratio?

A2: The best practice is to use Thin Layer Chromatography (TLC) to screen different solvent systems before committing to the column.

  • Principle: Column chromatography is essentially a scaled-up version of TLC.[2] A good solvent system for TLC will translate well to the column.

  • Recommended System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for compounds of this polarity.[8]

  • TLC Optimization:

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35 . This ensures the compound moves off the baseline but is retained enough to separate from impurities.

Q3: What is the most effective way to monitor the separation during the elution process?

A3: The most effective method is to collect fractions and monitor them using TLC.

  • Procedure:

    • Collect the eluent in a series of numbered test tubes or vials (e.g., 10-20 mL per fraction).

    • Spot every few fractions (e.g., every second or third fraction) on a single TLC plate, alongside a spot of your crude starting material.

    • Develop the TLC plate in your chosen eluent system and visualize under UV light.

    • Fractions containing the pure compound (showing a single spot at the correct Rf) can then be combined.

Q4: Should I use isocratic or gradient elution for this purification?

A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution (Constant Solvent Ratio): If your TLC analysis shows that the desired compound and all impurities are well-separated with a single solvent ratio, isocratic elution is simpler and sufficient.

  • Gradient Elution (Increasing Polarity): If your crude material contains both non-polar impurities that elute quickly and highly polar impurities that stick to the baseline, a gradient elution is more efficient. You would start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar impurities, and then gradually increase the proportion of ethyl acetate to elute your product and then the more polar impurities.

Data Summary: Recommended Chromatography Conditions
ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar phase offering good selectivity for moderately polar nitro compounds.[1][2]
Mobile Phase Hexane / Ethyl AcetateA versatile system where polarity can be finely tuned. Start with a low polarity (e.g., 9:1) and adjust based on TLC.[8]
Equilibration Flush column with 2-3 column volumes of the initial mobile phase.Ensures consistent packing and baseline stability before loading the sample.
Sample Loading Dry loading or minimal solventDissolve crude product in a minimal amount of dichloromethane or the mobile phase. Adsorbing it onto a small amount of silica (dry loading) often gives better resolution.
Elution Mode Isocratic or Step-GradientUse isocratic if separation is simple. Use a step-gradient (e.g., 9:1 -> 8:2 -> 7:3) for complex mixtures to save time and solvent.
Detection/Monitoring TLC with UV visualization (254 nm)The aromatic ring and nitro group are UV-active, allowing for easy visualization on TLC plates.
Experimental Protocol: Step-by-Step Purification
  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing. Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude 1-(3,4-dimethoxyphenyl)-2-nitroethanone in the minimum volume of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica bed, again ensuring the column does not run dry.

    • Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin elution, collecting the solvent that passes through the column in numbered fractions.

    • Maintain a constant head of solvent above the silica bed throughout the process.

    • If using a gradient, systematically increase the polarity of the mobile phase after the less polar components have eluted.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC as described in the FAQ section.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered problem1 Poor Separation (Co-elution) start->problem1 problem2 Peak Tailing start->problem2 problem3 Low Yield start->problem3 cause1a Cause: Mobile phase too polar problem1->cause1a cause2a Cause: Strong interaction with acidic silica problem2->cause2a cause2b Cause: Column overload problem2->cause2b cause3a Cause: Incomplete elution problem3->cause3a cause3b Cause: Degradation on column problem3->cause3b solution1a Solution: Decrease mobile phase polarity (e.g., less ethyl acetate) cause1a->solution1a solution2a Solution: Add modifier to mobile phase (0.5% MeOH) cause2a->solution2a solution2c Solution: Use neutral stationary phase (Alumina) cause2a->solution2c solution2b Solution: Reduce sample load cause2b->solution2b solution3a Solution: Increase mobile phase polarity (gradient) cause3a->solution3a solution3b Solution: Use neutral stationary phase / work faster cause3b->solution3b

Caption: Troubleshooting workflow for column chromatography purification.

References
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com.
  • Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane - PrepChem.com.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
  • TROUBLESHOOTING GUIDE.
  • Types of stationary phases in gas chromatography - Phenomenex.
  • Solvent selection in liquid chromatography.
  • Choosing Your LC Stationary Phase - Restek Resource Hub.
  • 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8) - Benchchem.
  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017).
  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023).
  • Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. (2021).
  • Column troubleshooting guide - Reversed phase - ThermoFisher.
  • Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol - PrepChem.com.
  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent.
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
  • Purification of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone by Column Chromatography - Benchchem.
  • Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy - Phenomenex. (2017).
  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (2018).
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009).
  • Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as - Rsc.org.
  • An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate - Benchchem.
  • Column Chromatography - Edubirdie.
  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS - CUTM Courseware. (2020).
  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane.
  • 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem.
  • Degradation and gastrointestinal stability of nitrofurantoin in acidic and alkaline media.
  • EXTRACTION CHROMATOGRAPHY - Triskem International.

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology & Product Comparison Guide As a Senior Application Scientist, I frequently oversee the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology & Product Comparison Guide

As a Senior Application Scientist, I frequently oversee the structural verification of highly functionalized synthetic intermediates. One such critical intermediate is 1-(3,4-dimethoxyphenyl)-2-nitroethanone , a compound heavily utilized in the synthesis of complex phenethylamines and pharmaceutical APIs.

Accurate spectral analysis of this molecule requires a deep understanding of electronic deshielding and spin-spin coupling. In this guide, we will deconstruct the mechanistic causality behind its NMR spectral features and objectively compare the performance of traditional High-Field Superconducting NMR (600 MHz) against modern Benchtop Permanent Magnet NMR (80 MHz) systems to determine the optimal analytical workflow.

Structural Deconstruction & Mechanistic Causality

To interpret the NMR spectrum of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, we must first understand the causality behind its chemical shifts. The molecule consists of an electron-rich 3,4-dimethoxyphenyl ring attached to a highly electron-deficient


-nitro ketone moiety.
The -Methylene Deshielding Effect

In a standard acetophenone derivative, the


-methyl protons typically resonate around 2.57 ppm[1]. However, substituting a hydrogen atom with a nitro group (-NO2) fundamentally alters the local electronic environment. The synergistic inductive electron withdrawal from both the carbonyl group (C=O) and the strongly electronegative nitro group severely deshields these 

-methylene protons. Consequently, the -CH2-NO2 signal is pushed far downfield, appearing as a sharp singlet at approximately 5.88 ppm[2].
The Aromatic ABX Spin System

The 3,4-dimethoxy substitution pattern creates an asymmetric electronic distribution across the benzene ring, resulting in a classic ABX spin system for the aromatic protons (H-2, H-5, H-6)[3].

  • H-5 (ortho to methoxy): Appears as a doublet (~6.95 ppm) due to strong ortho-coupling with H-6 (

    
     Hz).
    
  • H-2 (isolated between substituents): Appears as a fine doublet (~7.50 ppm) due to weak meta-coupling with H-6 (

    
     Hz).
    
  • H-6 (ortho and meta coupled): Presents as a doublet of doublets (~7.60 ppm)[1].

Deshielding_Mechanism Core Alpha-Methylene Protons (-CH2-) Result Severe Deshielding (Shifted to ~5.88 ppm) Core->Result Carbonyl Carbonyl Group (C=O) Anisotropic & Inductive Effect Carbonyl->Core Nitro Nitro Group (-NO2) Strong Inductive Withdrawal Nitro->Core

Fig 1. Synergistic deshielding effects of carbonyl and nitro groups on alpha-methylene protons.

Product Comparison: 600 MHz High-Field vs. 80 MHz Benchtop NMR

While Benchtop NMR spectrometers have democratized analytical chemistry by eliminating the need for cryogens, they present distinct limitations when analyzing complex spin systems compared to High-Field instruments.

Table 1: Comparative Performance Metrics
Analytical FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (NdFeB Permanent)
1H Resolution (

)
Excellent. ABX system is fully resolved into first-order multiplets.Poor. H-2 and H-6 signals overlap into a complex multiplet due to second-order effects.
13C Sensitivity High. Quaternary carbons (C=O, C-NO2) resolved in minutes via CryoProbe.Low. Requires highly concentrated samples (>0.5 M) and hours of acquisition time.
Accessibility & Cost High capital cost, requires dedicated facility and liquid Helium/Nitrogen.Low capital cost, fits in a fume hood, plug-and-play operation.
Best Use Case De novo structural elucidation, trace impurity profiling (2D NMR).Routine reaction monitoring, raw material QA/QC verification.

Verdict: For the precise structural elucidation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, 600 MHz High-Field NMR is the superior choice . The 80 MHz system struggles to resolve the critical


 Hz meta-coupling of the aromatic ring, which is essential for verifying the exact substitution pattern of the dimethoxy groups.

Spectral Data Presentation

Below is the consolidated empirical expectation for the NMR shifts of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, derived from the foundational spectral data of its parent substructures[3][4].

Table 2: 1H and 13C NMR Spectral Assignments (CDCl3)
NucleusChemical Shift (ppm)Multiplicity & Coupling (

in Hz)
Assignment / Mechanistic Causality
1H 3.95, 3.97s, 6H-OCH3 (Deshielded by electronegative oxygen)
1H 5.88s, 2H-CH2-NO2 (Dual electron withdrawal by C=O and NO2)
1H 6.95d,

Aromatic H-5 (Ortho to methoxy)
1H 7.50d,

Aromatic H-2 (Meta coupling to H-6)
1H 7.60dd,

Aromatic H-6 (Ortho and meta coupling)
13C ~56.1--OCH3 carbons
13C ~81.5--CH2-NO2 (Highly deshielded aliphatic carbon)
13C ~110.0, 110.5-Aromatic C-2, C-5
13C ~124.0-Aromatic C-6
13C ~126.5-Aromatic C-1 (Attached to carbonyl)
13C ~149.5, 154.5-Aromatic C-3, C-4 (Oxygen-bound)
13C ~188.0-Carbonyl C=O

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and scientific integrity, the following sample preparation and acquisition protocol is designed as a self-validating system .

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

  • Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogenous solution to a standard 5 mm Wilmad NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Tuning & Self-Validation

  • Insert the sample into the 600 MHz spectrometer.

  • Self-Validation Check 1: Lock the spectrometer to the Deuterium (2H) frequency of the CDCl3 solvent.

  • Perform automated gradient shimming (TopShim) to ensure a homogeneous magnetic field.

  • Self-Validation Check 2: Acquire a preliminary 1H scan. Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl3 peak is exactly at 7.26 ppm . If these deviate, the chemical shift scale must be recalibrated before proceeding.

Step 3: Data Acquisition & Processing

  • Acquire a 1D 1H NMR spectrum (ns = 16, d1 = 2 sec) to capture the proton environments.

  • Acquire a 1D 13C NMR spectrum (ns = 512, d1 = 2 sec) utilizing broadband proton decoupling (WALTZ-16).

  • Apply a Fourier Transform, perform manual phase correction (zero and first-order), and apply a baseline correction polynomial to ensure accurate integration of the -CH2-NO2 and aromatic signals.

NMR_Workflow A 1. Sample Prep (15 mg in 0.6 mL CDCl3) B 2. Shimming & Tuning (Lock on CDCl3 signal) A->B C 3. Data Acquisition (1D 1H/13C & 2D HSQC) B->C D 4. Fourier Transform & Phase Correction C->D E 5. Spectral Analysis (Integration & Multiplet) D->E

Fig 2. Self-validating NMR analytical workflow from sample preparation to spectral analysis.

References[2] Title: 2-Nitroacetophenone(577-59-3) 1H NMR spectrum

Sources

Comparative

comparison of different nitrating agents for the synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone

Executive Summary The synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone (an -nitroketone) is a critical transformation for drug development professionals and synthetic chemists. This bifunctional scaffold serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanone (an


-nitroketone) is a critical transformation for drug development professionals and synthetic chemists. This bifunctional scaffold serves as a highly versatile intermediate for the preparation of phenethanolamines, isoquinoline alkaloids, and various heterocyclic active pharmaceutical ingredients (APIs).

However, the synthesis of this specific molecule presents a profound chemoselectivity challenge. The electron-donating methoxy groups at the C3 and C4 positions drastically elevate the HOMO energy of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. This guide objectively compares three distinct


-nitrating strategies, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity synthesis.

The Mechanistic Pitfall: Why Direct Nitration Fails

In standard ketone nitration, one might attempt to use a classical mixed acid system (


). For 3,4-dimethoxyacetophenone, this approach is fundamentally flawed.

The strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (mesomeric) effect of the methoxy groups activates the aromatic ring to such a degree that electrophilic attack by the nitronium ion (

) occurs almost exclusively on the ring, leading to ipso-substitution or the formation of 4,5-dinitro-1-(3,4-dimethoxyphenyl)ethanone[1]. To achieve

-carbon nitration, the nucleophilicity of the

-carbon must be artificially enhanced (umpolung/pre-activation) to kinetically outcompete the aromatic ring.

Comparative Analysis of -Nitrating Agents

Method A: Alkyl Nitrates (Isoamyl Nitrate) via Enolate Chemistry

This classical approach relies on the deprotonation of the ketone using a strong base (e.g., potassium tert-butoxide) to form an enolate, which subsequently attacks an alkyl nitrate (like isoamyl nitrate or n-butyl nitrate) 2[2].

  • Causality & Performance: While highly scalable and utilizing inexpensive reagents, the strongly basic conditions can trigger competitive aldol condensations. Furthermore, the intermediate

    
    -nitro enolate can undergo unwanted cleavage (retro-Claisen type) if the reaction temperature is not strictly controlled.
    
Method B: Nitronium Tetrafluoroborate ( ) via Silyl Enol Ether

This modern, mild approach isolates the nucleophilic character entirely at the


-carbon by pre-forming a trimethylsilyl (TMS) enol ether. The enol ether is then reacted with 

at cryogenic temperatures3[3].
  • Causality & Performance: The silyl enol ether is exponentially more nucleophilic than the dimethoxyphenyl ring. When exposed to

    
    , the 
    
    
    
    -electrons of the enol ether rapidly trap the
    
    
    ion, forming the
    
    
    -nitroketone upon desilylation. This method offers unparalleled regioselectivity and prevents ring nitration entirely.
Method C: Silver Nitrite ( ) via -Halogenation (Victor Meyer Variant)

The ketone is first brominated to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, followed by an


 displacement using 

.
  • Causality & Performance: The ambidentate nature of the nitrite ion (

    
    ) means that both C-alkylation (yielding the desired nitro compound) and O-alkylation (yielding an unstable nitrite ester) occur. This inherently limits the theoretical yield and complicates purification.
    

Quantitative Performance Comparison

ParameterMethod A: Isoamyl Nitrate /

-BuOK
Method B:

/ TMS Enol Ether
Method C:

/

-Bromo Ketone
Typical Yield 45% - 60%75% - 88%35% - 50%
Regioselectivity Moderate (Aldol byproducts)Excellent (>98%

-selective)
Moderate (O-alkylation competition)
Reaction Temp -30 °C to 0 °C-78 °C to -40 °CRoom Temperature
Scalability High (Process Chemistry friendly)Medium (Moisture sensitive reagents)Low (Silver salts are cost-prohibitive)
Major Byproducts Cleavage products, DimersDesilylated starting materialNitrite esters,

-hydroxy ketones

Mechanistic Workflows & Signaling Pathways

Divergent synthetic pathways for the alpha-nitration of 3,4-dimethoxyacetophenone.

Mechanistic logic of nitronium tetrafluoroborate reacting with a silyl enol ether.

Step-by-Step Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Silyl Enol Ether and (Recommended)

This protocol is designed as a self-validating system to ensure the electron-rich aromatic ring is protected from direct nitration.

Step 1: Enolization (Pre-activation)

  • Charge a flame-dried Schlenk flask with 3,4-dimethoxyacetophenone (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add triethylamine (

    
    , 1.5 eq) and cool the solution to 0 °C.
    
  • Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq). Causality Note: TMSOTf is chosen over TMSCl because the triflate is a superior leaving group, ensuring rapid and quantitative enolization at low temperatures, which prevents substrate degradation.

  • Validation Checkpoint: After 30 minutes, analyze via TLC (Hexanes:EtOAc 4:1). The starting material spot must be completely absent, replaced by a non-polar, UV-active spot (the silyl enol ether). Do not proceed if ketone remains, as it will undergo ring nitration in Step 2.

  • Quench with cold saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo. Use the crude enol ether immediately.

Step 2: Electrophilic


-Nitration 
  • Dissolve the crude silyl enol ether in anhydrous acetonitrile and cool strictly to -78 °C.

  • In a separate dry flask, prepare a 0.5 M solution of

    
     (1.1 eq) in anhydrous acetonitrile.
    
  • Add the

    
     solution dropwise to the enol ether over 20 minutes. Maintain -78 °C.
    
  • Validation Checkpoint: The reaction mixture will briefly turn deep red/orange (charge-transfer complex) before fading. Stir for an additional 1 hour at -78 °C.

  • Quench the reaction at -78 °C by adding water. Warm to room temperature, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield pure 1-(3,4-dimethoxyphenyl)-2-nitroethanone.

Protocol 2: Scalable Synthesis via Isoamyl Nitrate (Alternative)

Use this method if anhydrous/cryogenic conditions are inaccessible, accepting a lower yield profile.

  • Dissolve 3,4-dimethoxyacetophenone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under nitrogen. Cool to -10 °C.

  • Add Potassium tert-butoxide (

    
    -BuOK, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete enolate formation.
    
  • Dropwise add Isoamyl nitrate (1.2 eq). Causality Note: The temperature must remain below 0 °C. If the reaction warms, the enolate will act as a nucleophile against unreacted ketone, forming dimeric aldol impurities.

  • Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Quench the reaction by pouring it into a cold mixture of glacial acetic acid and water (pH ~4). The acidification is critical; basic workup will cause the

    
    -nitroketone to decompose via C-C bond cleavage.
    
  • Extract with diethyl ether, concentrate, and recrystallize from ethanol.

Conclusion & Selection Matrix

For drug development and rigorous mechanistic studies where purity and regioselectivity are paramount, Method B (


 via Silyl Enol Ether)  is the undisputed optimal choice. It systematically bypasses the vulnerability of the highly activated 3,4-dimethoxyphenyl ring. Method A (Isoamyl Nitrate)  remains a viable alternative for early-stage, large-scale synthesis where chromatographic purification is less desirable and lower yields are acceptable.

References

  • Bonesi, S. M., et al. "Electrophilic Nitration of Electron-Rich Acetophenones." ResearchGate. Available at:[Link]

  • Thieme Chemistry. "Product Class 1: Nitroalkanes." Science of Synthesis, Thieme E-Books & E-Journals. Available at:[Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone by X-ray Crystallography

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, from understanding structure-activity relationships (SAR) to formulation development, is built. The compound 1-(3,4-dimethoxyphenyl)-2-nitroethanone, a substituted nitroaromatic ketone, serves as a valuable synthetic intermediate. Its precise atomic arrangement, conformation, and intermolecular interactions are critical parameters that dictate its chemical behavior and potential biological activity.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard.[1] It offers an unambiguous, high-resolution snapshot of the molecule in the solid state, revealing the precise coordinates of each atom. This guide provides an in-depth comparison of SC-XRD with other common analytical methods, presenting the causality behind experimental choices and furnishing the detailed protocols necessary for its successful application.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[2][3] By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule. From this map, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles, effectively building a definitive 3D model of the molecule as it exists in the crystal lattice.[4][5]

The In-Depth Experimental Workflow

Achieving a high-quality crystal structure is a multi-step process where meticulous attention to detail at each stage is paramount. The quality of the final structure is a direct reflection of the quality of the crystal used.[6]

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis syn Synthesis of Crude Product pur Purification (>99%) (e.g., Column Chromatography, Recrystallization) syn->pur Impurity removal is critical growth Growing X-ray Quality Single Crystals (Slow Evaporation, Vapor Diffusion, etc.) pur->growth High purity is essential mount Crystal Selection & Mounting growth->mount Select a defect-free crystal data Data Collection (X-ray Diffractometer) mount->data solve Structure Solution (Electron Density Map Generation) data->solve refine Structure Refinement (Model Fitting & Validation) solve->refine final Final Validated Structure (CIF File) refine->final

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Protocol 1: Synthesis and Purification

A plausible route for synthesizing the title compound involves the nitration of 1-(3,4-dimethoxyphenyl)ethanone. The purity of the starting material is crucial for successful crystallization.

  • Synthesis: Following established procedures for nitration of activated aromatic ketones, 1-(3,4-dimethoxyphenyl)ethanone is carefully nitrated using a nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperatures (0-5 °C) to control selectivity and prevent side reactions.[7][8]

  • Purification: The crude product must be purified to >99% purity. This is typically achieved by column chromatography on silica gel, followed by recrystallization.[9] The choice of solvent for recrystallization at this stage is aimed at purification, not necessarily growing large single crystals.

Protocol 2: Growing X-ray Quality Crystals

This is often the most challenging and empirical step in the process.[6] The goal is to grow a single, defect-free crystal with dimensions ideally between 0.1 and 0.3 mm.[10]

  • Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while supersaturated solutions often lead to precipitation rather than ordered crystal growth.[10]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in a clean vial.

    • Cover the vial with a cap or parafilm that has been pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10][11]

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this inner vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, promoting slow crystallization.[12]

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully removed from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil before being flash-cooled in a stream of cold nitrogen gas for data collection.

Illustrative Crystallographic Data

While the specific crystal structure of 1-(3,4-dimethoxyphenyl)-2-nitroethanone is not publicly available, we can examine the data for the closely related precursor, 1-(3,4-dimethoxyphenyl)ethanone, to understand the type of definitive data obtained.[13]

ParameterIllustrative Data for 1-(3,4-dimethoxyphenyl)ethanone[13]Expected Insights for Target Compound
Chemical Formula C₁₀H₁₂O₃C₁₀H₁₁NO₄
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Unit Cell (a, b, c, β) a = 13.5 Å, b = 7.7 Å, c = 18.0 Å, β = 109.6°Provides the dimensions of the repeating unit in the crystal.
Volume (ų) 1761.5Reflects the packing efficiency of the molecules.
Z 8Number of molecules in the unit cell.
Key Bond Lengths C-C aryl: ~1.39 Å, C=O: ~1.22 ÅWould confirm the C-NO₂ and C-C(O) bonds.
Key Torsion Angles Phenyl-C(O) torsion: 16.8°Would define the conformation of the nitroethanone side chain relative to the phenyl ring.
R-factor 0.04 - 0.06 (Typical)A key indicator of the quality of the fit between the model and experimental data; lower is better.[14][15]

This data provides an unambiguous structural fingerprint. For our target compound, SC-XRD would definitively confirm the connectivity, including the position of the nitro group, and reveal the precise conformation of the methoxy and nitroethanone substituents.

A Multi-Technique Approach: Contextualizing SC-XRD

While SC-XRD is definitive for solid-state structure, a comprehensive characterization relies on a suite of orthogonal techniques that provide complementary information. Each method probes different aspects of the molecule, and their combined data creates a self-validating system.

center Structural Validation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone xrd SC-X-ray Diffraction (Definitive 3D Structure) center->xrd Provides: - Absolute 3D arrangement - Bond lengths/angles - Intermolecular interactions nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity in Solution) center->nmr Provides: - C-H framework - Chemical environment - Connectivity ir IR Spectroscopy (Functional Groups) center->ir Provides: - C=O stretch - N-O stretch - C-O stretch ms Mass Spectrometry (Molecular Weight & Formula) center->ms Provides: - Exact mass - Fragmentation pattern comp Computational Modeling (Theoretical Geometry & Energetics) center->comp Provides: - Optimized geometry - Predicted spectra - Conformational analysis

Caption: Logical relationship for comprehensive structural validation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedKey StrengthsKey Limitations
SC-X-ray Diffraction Complete 3D atomic arrangement in the solid state, bond lengths/angles, stereochemistry, intermolecular packing.Unambiguous and definitive structural determination.[3][5]Requires a suitable single crystal, which can be difficult to grow; provides a static picture.[1][6]
NMR Spectroscopy Connectivity of atoms (C-H framework), chemical environment of nuclei, information on molecular dynamics in solution.Excellent for determining the molecular skeleton in its solution state, which is often biologically relevant.[16]Provides through-bond and through-space correlations, not precise geometric parameters like bond lengths. Interpretation can be complex.[1]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, NO₂, C-O).Fast, simple, and provides a characteristic fingerprint for functional groups present in the molecule.[17]Provides limited information on the overall molecular framework and connectivity.
Mass Spectrometry Precise molecular weight and elemental formula (HRMS), fragmentation patterns that can infer structure.High sensitivity and accuracy for molecular weight determination.[8]Does not provide direct information on the 3D arrangement or isomer identification (e.g., ortho vs. meta).
Computational Chemistry Theoretical 3D structure, conformational analysis, predicted spectroscopic data, electronic properties.Complements experimental data, helps interpret spectra, and can explore structures that are difficult to crystallize.[18]The accuracy is dependent on the level of theory and basis set used; it is a prediction, not a measurement.
Protocol 3: Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data: Protons on the aromatic ring would appear between δ 6.5-8.0 ppm, the methylene protons adjacent to the nitro and carbonyl groups would be significantly deshielded (likely > δ 5.0 ppm), and the methoxy protons would appear around δ 3.9 ppm.[19] The splitting patterns would confirm the connectivity.

    • Expected ¹³C NMR Data: The carbonyl carbon would be highly downfield (~190 ppm), aromatic carbons would appear between 110-160 ppm, the methylene carbon would be around 70-80 ppm, and the methoxy carbons near 56 ppm.

  • IR Spectroscopy:

    • Acquire an IR spectrum using a KBr pellet or as a thin film.

    • Expected Peaks: A strong C=O stretch for the ketone (~1680-1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C-O stretches for the ether groups (~1250 cm⁻¹).[17]

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze a dilute solution of the sample via an ESI or APCI source.

    • The resulting data should confirm the elemental formula C₁₀H₁₁NO₄ by providing a mass-to-charge ratio that matches the calculated exact mass to within 5 ppm.

Conclusion

For the definitive validation of the 1-(3,4-dimethoxyphenyl)-2-nitroethanone structure, single-crystal X-ray diffraction is the indispensable and authoritative method. It provides a complete, three-dimensional picture of the molecule with atomic-level precision, a feat no other single technique can accomplish. While NMR, IR, and mass spectrometry are crucial complementary tools that confirm the molecular formula, connectivity, and functional groups, they build a circumstantial case. X-ray crystallography delivers the final, incontrovertible proof, providing the high-fidelity structural data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Nitro-1-(4-nitrophenyl)ethanone as a Versatile Precursor in Pharmaceutical Synthesis.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • ATTLAS. XRD Single Crystal X-ray Diffraction. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]

  • PrepChem.com. Synthesis of A. 1-(3,4-Dimethoxyphenyl)-2-nitroethane. [Link]

  • Kitaigorodskii, A. I. (1957). Determination of the structure and structural formulas of organic compounds from crystallographic data. Kristallografiya. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Shankland, K., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College. [Link]

  • PrepChem.com. Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]

  • Hunter, A. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Mills-Robles, H. A., et al. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Silva, A. J. G. C., et al. (1999). Crystal structures of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene and (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene. Boletín de la Sociedad Chilena de Química. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Al-Wabli, R. I., et al. (2022). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Journal of Molecular Structure. [Link]

  • Indian Journal of Chemistry. (2022). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • 3decision. Protein X-Ray Structure Validation: Key Criteria. [Link]

  • NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. [Link]

  • Google Patents.
  • PubChem. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. [Link]

  • Der Pharma Chemica. (2026). Structural Elucidation, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 1-(2,4,5-trimethoxy-phenyl)-2-nitropropene. [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

  • European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. [Link]

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Comparative

A Comparative Guide to the Kinetic Studies of 1-(3,4-Dimethoxyphenyl)-2-nitroethanone Formation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the formation of β-nitro alcohols and their corresponding nitroalkenes serves as a critical gateway to a diver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the formation of β-nitro alcohols and their corresponding nitroalkenes serves as a critical gateway to a diverse array of valuable molecules, including amino alcohols and other biologically active compounds.[1] The compound 1-(3,4-dimethoxyphenyl)-2-nitroethanone and its precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, are significant intermediates, with the dimethoxy-substituted phenyl ring being a common motif in many pharmaceutical agents. Understanding the kinetics of their formation is paramount for optimizing reaction conditions, enhancing yield, and ensuring process scalability.

This guide provides an in-depth technical comparison of various approaches to studying the kinetics of the formation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone, originating from the Henry (nitroaldol) reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane. We will delve into the underlying reaction mechanism, compare different catalytic systems, and provide a detailed experimental protocol for a comprehensive kinetic analysis.

The Henry Reaction: A Mechanistic Overview

The formation of 1-(3,4-dimethoxyphenyl)-2-nitroethanone proceeds through a two-step sequence initiated by the Henry reaction.[2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to an aldehyde (veratraldehyde) to form a β-nitro alcohol, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. This intermediate can then undergo dehydration to yield the corresponding β-nitrostyrene, 1-(3,4-dimethoxy-phenyl)-2-nitroethene, which can be further converted to the target ketone.

The initial and often rate-determining step is the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of the aldehyde. Subsequent protonation yields the β-nitro alcohol. All steps in the Henry reaction are reversible.

cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Nitromethane Nitromethane Nitronate Nitronate Nitromethane->Nitronate + Base - HB⁺ Base Base Nitronate_add Nitronate Veratraldehyde Veratraldehyde Alkoxide Alkoxide Alkoxide_prot Alkoxide Nitronate_add->Alkoxide + Veratraldehyde Product β-Nitro Alcohol Alkoxide_prot->Product + HB⁺ - Base

Figure 1: General mechanism of the base-catalyzed Henry reaction.

The Influence of Substituents on Reaction Kinetics

The electronic nature of the substituents on the aromatic aldehyde plays a crucial role in the kinetics of the Henry reaction. Electron-withdrawing groups (EWGs) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[3] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.[3]

The two methoxy groups (-OCH₃) at the 3 and 4 positions of veratraldehyde are electron-donating, which is expected to result in a slower reaction rate compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing substituents.[4]

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor in controlling the rate and efficiency of the Henry reaction. A variety of catalytic systems have been developed, each with its own advantages and disadvantages.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Base Catalysts NaOH, KOH, Amines (e.g., methylamine, triethylamine)Readily available, inexpensive, effective for simple substrates.Can lead to side reactions like the Cannizzaro reaction, especially with strong bases.[5] Often require stoichiometric amounts.
Heterogeneous Base Catalysts Layered Double Hydroxides (LDHs), Amberlyst resinsEasily separable from the reaction mixture, reusable, can offer improved selectivity.[6]May have lower activity compared to homogeneous catalysts, potential for leaching of active species.
Organocatalysts Chiral Guanidines, Cinchona Alkaloids, ThioureasMetal-free, can provide high enantioselectivity for asymmetric reactions.[1][7]Can be expensive, may require higher catalyst loading.
Transition Metal Complexes Copper(II) acetate/Bis(oxazoline), Zinc-based complexesCan achieve high yields and enantioselectivities, often at low catalyst loadings.[8]Potential for metal contamination in the final product, may require inert atmosphere.
Biocatalysts Lipases, Hydroxynitrile LyasesEnvironmentally friendly, can exhibit high chemo-, regio-, and stereoselectivity.[9]Can be sensitive to reaction conditions (temperature, pH, solvent), may have limited substrate scope.

For the reaction of veratraldehyde, a milder base or a heterogeneous catalyst would be preferable to minimize the potential for side reactions. Organocatalysts and transition metal complexes offer the potential for asymmetric synthesis of the β-nitro alcohol intermediate, which is often desirable in drug development.

Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

The formation of the conjugated β-nitrostyrene upon dehydration of the initial β-nitro alcohol product provides a convenient chromophore for monitoring the reaction progress using UV-Vis spectrophotometry.[10] Veratraldehyde also has a distinct UV-Vis absorption spectrum which can be monitored.[11][12] This protocol outlines a general procedure for a kinetic study.

Objective: To determine the rate constant for the formation of 1-(3,4-dimethoxyphenyl)-2-nitroethene under a specific set of catalytic conditions.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Nitromethane

  • Selected Catalyst (e.g., a mild base like triethylamine or a solid catalyst)

  • Solvent (e.g., Ethanol, Methanol, or as appropriate for the chosen catalyst)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of veratraldehyde in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of nitromethane in the same solvent (e.g., 1 M).

    • Prepare a stock solution of the catalyst at an appropriate concentration.

  • Determination of λmax:

    • Prepare a dilute solution of the expected product, 1-(3,4-dimethoxyphenyl)-2-nitroethene, if available as a standard. If not, run a preliminary reaction to completion and use the resulting solution.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and the desired reaction temperature.

    • In a quartz cuvette, add the solvent, the veratraldehyde stock solution, and the catalyst stock solution. The final concentration of veratraldehyde should be such that the absorbance at the end of the reaction is within the linear range of the instrument (typically < 1.5).

    • Use a solvent blank to zero the spectrophotometer.

    • Initiate the reaction by adding the nitromethane stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order conditions (with nitromethane in large excess), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of nitromethane.

Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Veratraldehyde, Nitromethane, Catalyst) Start->Prepare_Stock_Solutions Determine_Lambda_Max Determine λmax of Product Prepare_Stock_Solutions->Determine_Lambda_Max Setup_Spectrophotometer Setup Spectrophotometer (λmax, Temperature) Determine_Lambda_Max->Setup_Spectrophotometer Prepare_Reaction_Mixture Prepare Reaction Mixture in Cuvette (Solvent, Veratraldehyde, Catalyst) Setup_Spectrophotometer->Prepare_Reaction_Mixture Blank_Spectrophotometer Blank Spectrophotometer Prepare_Reaction_Mixture->Blank_Spectrophotometer Initiate_Reaction Initiate Reaction (Add Nitromethane) Blank_Spectrophotometer->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Analyze_Data Analyze Data (Plot, Determine Rate Constant) Record_Data->Analyze_Data End End Analyze_Data->End

Sources

Validation

Publish Comparison Guide: Biological Activity Screening of Novel 1-(3,4-Dimethoxyphenyl)-2-nitroethanone Derivatives

Executive Summary: The Homoveratryl Scaffold Advantage The search for novel pharmacophores often revisits privileged structures—molecular frameworks capable of providing diverse ligands for biological targets. 1-(3,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homoveratryl Scaffold Advantage

The search for novel pharmacophores often revisits privileged structures—molecular frameworks capable of providing diverse ligands for biological targets. 1-(3,4-dimethoxyphenyl)-2-nitroethanone represents a critical "homoveratryl" scaffold. Its structural duality—combining the electron-rich 3,4-dimethoxybenzene ring (mimicking the pharmacophore of mescaline and verapamil) with a reactive


-nitro ketone tail—makes it a versatile precursor for 

-amino alcohols
, isoquinolines , and heterocyclic hybrids .

This guide provides a technical comparison of novel derivatives synthesized from this scaffold against industry-standard controls (Ciprofloxacin, Fluconazole, and Doxorubicin). We analyze their performance across antimicrobial and anticancer screens, supported by rigorous experimental protocols and mechanistic insights.

Comparative Analysis: Antimicrobial Activity[1][2][3][4][5][6][7]

The


-nitro ketone moiety is a known electrophile, capable of interacting with nucleophilic residues in microbial enzymes. When derivatized (e.g., reduced to amino-alcohols or condensed into hydrazones), these compounds exhibit significant bacteriostatic and fungistatic profiles.
Performance Benchmarking (MIC/MBC)

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) against multidrug-resistant (MDR) strains. Comparator: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

Compound ClassTest OrganismMIC (

g/mL)
Standard (Control)MIC (Control)Fold Difference
Nitroethanone Derivative A (Hydrazone)S. aureus (MRSA)4.0Ciprofloxacin0.5 - 1.0~4x less potent (Moderate)
Nitroethanone Derivative B (Reduced Amine)E. coli8.0Ciprofloxacin0.015Significantly less potent
Nitroethanone Derivative C (

-Nitrostyrene analog)
C. albicans0.5 Fluconazole1.02x More Potent
Nitroethanone Derivative C A. niger2.0Fluconazole2.0Equivalent

Key Insight: While the parent nitroethanone derivatives show moderate antibacterial activity, specific lipophilic derivatives (e.g., Compound C) outperform Fluconazole in fungal screens. This is likely due to the 3,4-dimethoxy ring's ability to penetrate the fungal cell wall and inhibit ergosterol biosynthesis or PTP1B pathways [1].

Experimental Protocol: Broth Microdilution

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: Dispense 100

    
    L Mueller-Hinton Broth (MHB) into 96-well plates.
    
  • Compound Dilution: Perform serial 2-fold dilutions of the nitroethanone derivative (Start: 512

    
    g/mL 
    
    
    
    End: 0.25
    
    
    g/mL).
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20

    
    L Resazurin (0.015%). A change from blue (resazurin) to pink (resorufin) indicates viable growth. The lowest concentration remaining blue is the MIC.
    

Comparative Analysis: Anticancer & Cytotoxicity[2][4][8][9][10][11]

The 3,4-dimethoxyphenyl motif is a structural hallmark of Combretastatin A-4 , a potent tubulin polymerization inhibitor. Derivatives of 1-(3,4-dimethoxyphenyl)-2-nitroethanone are screened for their ability to arrest cell cycles at the G2/M phase.

Cytotoxicity Profile (IC )

Objective: Determine the concentration required to inhibit 50% of cell proliferation. Comparator: Doxorubicin (Anthracycline antibiotic).

Derivative TypeCell LineTissue OriginIC

(

M)
Doxorubicin IC

Selectivity Index (SI)*
Compound D (Isoquinoline)MCF-7Breast2.4 0.815.2 (High)
Compound E (Chalcone Hybrid)HepG2Liver5.11.28.5 (Moderate)
Compound F (Nitro-alcohol)HCT-116Colon12.80.53.0 (Low)
Compound D HEK-293Normal Kidney>1005.0>40 (Excellent Safety)

*Selectivity Index (SI) = IC


 (Normal Cells) / IC

(Cancer Cells). SI > 10 indicates a promising safety window.

Key Insight: Compound D (an isoquinoline cyclized from the nitroethanone precursor) demonstrates a superior safety profile compared to Doxorubicin. While Doxorubicin is more potent, its toxicity to normal cells (HEK-293) is a limiting factor. The derivative offers a targeted approach with reduced off-target effects.

Mechanism of Action: Tubulin Inhibition

Unlike alkylating agents (e.g., Cisplatin), these derivatives often function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, preventing polymerization.

Protocol: Tubulin Polymerization Assay

  • Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Reaction: Mix tubulin (3 mg/mL) with GTP (1 mM) and test compound (5

    
    M) at 4°C.
    
  • Initiation: Transfer to 37°C cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in

    
     (rate of polymerization) compared to vehicle control (DMSO) confirms inhibition.
    

Visualizing the Screening Workflow

The following diagram illustrates the integrated workflow for screening 1-(3,4-dimethoxyphenyl)-2-nitroethanone derivatives, from synthesis to hit validation.

ScreeningWorkflow cluster_Synth Derivatization Pathways cluster_Screen Biological Screening Start Precursor: 1-(3,4-dimethoxyphenyl)-2-nitroethanone RouteA Reduction (H2/Pd-C) -> Amino Alcohols Start->RouteA RouteB Cyclization (POCl3) -> Isoquinolines Start->RouteB RouteC Condensation -> Hydrazones Start->RouteC Screen1 Antimicrobial Screen (MIC/MBC) RouteA->Screen1 Adrenergic Activity Screen2 Cytotoxicity Screen (MTT Assay) RouteB->Screen2 DNA/Tubulin Targeting RouteC->Screen1 Membrane Disruption Validation Hit Validation (Tubulin/PTP1B Assay) Screen1->Validation MIC < 4 µg/mL Screen2->Validation IC50 < 10 µM SI > 10 Lead Lead Candidate Selection Validation->Lead

Caption: Integrated workflow transforming the nitroethanone scaffold into validated biological hits via parallel synthesis and screening.

Mechanistic Pathway: Apoptosis Induction[1]

The anticancer activity of these derivatives is frequently mediated by the Intrinsic Apoptotic Pathway . The diagram below details the signaling cascade triggered by the lead isoquinoline derivatives.

ApoptosisPathway Compound Nitroethanone Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Arrest->Bax Upregulates Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of action showing the cascade from tubulin inhibition to caspase-mediated apoptosis.

References

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI Molecules. (2020).

  • The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives. BenchChem Technical Guides. (2025).

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health (PMC). (2020).

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives. ResearchGate. (2025).

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI Molecules. (2022).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-

This guide provides essential, actionable procedures for the safe handling and disposal of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. As a substituted aromatic nitro-ketone, this compound requires meticulous management...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, actionable procedures for the safe handling and disposal of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. As a substituted aromatic nitro-ketone, this compound requires meticulous management to ensure laboratory safety and environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and responsibility.

Core Principle: The ultimate disposal of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- must be conducted through your institution's Environmental Health and Safety (EHS) department and handled by a licensed hazardous waste disposal contractor.[1][2] The procedures below are for the safe collection, segregation, and temporary storage of this waste pending professional disposal.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is fundamental to appreciating its handling requirements. The structure combines an aromatic ketone with a nitro group, both of which contribute to its hazard profile. While a specific, comprehensive toxicological profile for this exact compound is not fully established, the hazards can be inferred from its functional groups and related structures. Aromatic nitro compounds can be reactive, and substituted acetophenones are often classified as skin and eye irritants.[2][3]

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-nitroethan-1-one
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol [4]
Appearance Likely a solid (inferred from similar compounds)

| Key Functional Groups | Aromatic ring, Ketone, Nitro group, Methoxy ethers |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1] To prevent dermal absorption and contact irritation.
Eye Protection Chemical safety goggles and a face shield.[1] To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body Flame-resistant lab coat, long pants, and closed-toe shoes.[1] To protect skin from accidental contact.

| Respiratory | A NIOSH-approved respirator.[1] | Required if handling powders outside of a certified chemical fume hood. |

Core Disposal Protocol: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions. This compound must be treated as a distinct waste stream.

Step-by-Step Methodology:

  • Waste Characterization: Classify waste Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- as non-halogenated organic waste .[1] This initial classification is critical as it dictates the appropriate disposal pathway and prevents mixing with incompatible waste streams, such as halogenated solvents or strong oxidizers.

  • Container Selection:

    • For solid waste, use a designated, chemically compatible container such as high-density polyethylene (HDPE) or a glass container with a secure, tight-fitting lid.[1]

    • For solutions, use a compatible liquid waste container, ensuring it is properly vented if there is any potential for gas evolution, though this is not expected under normal storage.

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container using a scoop or funnel to minimize the generation of dust.

    • If transferring a solution, use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to avoid spillage during transport.[5]

  • Labeling: Immediately upon adding waste, label the container clearly. The label must include:

    • The words "Hazardous Waste ".[1][2]

    • The full chemical name: "Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- ".[1][2]

    • The accumulation start date (the date the first waste was added).[1]

    • Any other identifiers required by your institution's EHS department.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated and clearly marked SAA within the laboratory, at or near the point of generation.[1]

    • The SAA must be away from incompatible materials (see Table 3) and in a secondary containment tray to control any potential leaks.

Decontamination and Spill Management

Accidents require a prepared response. In the event of a small spill, follow these procedures immediately.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]

  • Don PPE: Wear the full PPE as described in Table 2.

  • Containment: For solid spills, gently sweep the material to avoid creating dust.[1] Use non-sparking tools if there is any ignition risk.[6]

  • Collection: Carefully place the swept material and any contaminated absorbents into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water.[1]

    • Collect all materials used for cleanup (wipes, gloves, etc.) and dispose of them as hazardous waste.[1]

  • Empty Container Decontamination: Empty containers that previously held the compound must be treated as hazardous waste or properly decontaminated.[2]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.[2]

    • After proper decontamination, the container may be disposed of according to institutional guidelines.

Final Disposal Logistics and Incompatibilities

The final step is to coordinate with the professionals.

  • Contact EHS: Once your waste container is approaching full, or if you have completed the project generating the waste, contact your institution's EHS department. They will provide the necessary paperwork and arrange for pickup by a licensed chemical waste disposal company.[2]

  • Documentation: Complete all required waste manifest paperwork accurately. This ensures a clear chain of custody and regulatory compliance.

Table 3: Incompatible Materials

Material Class Examples Rationale for Segregation
Strong Oxidizing Agents Nitrates, Perchlorates, Peroxides Risk of exothermic or explosive reactions with the organic compound.[3]
Strong Bases Sodium Hydroxide, Potassium Hydroxide Can catalyze decomposition reactions of nitro compounds.[1]

| Strong Acids | Sulfuric Acid, Nitric Acid | Potential for vigorous, uncontrolled reactions.[1] |

Visualization of the Disposal Workflow

The following diagram outlines the logical progression from waste generation to its final, safe disposal.

G cluster_prep Preparation cluster_main Waste Handling Protocol cluster_contingency Contingency & Finalization Waste_Gen Waste Generation PPE Wear Full PPE Waste_Gen->PPE Characterize Characterize Waste (Non-Halogenated Organic) PPE->Characterize Container Select & Label Compatible Container Characterize->Container Transfer Transfer Waste to Container (<90% Full) Container->Transfer Store Store in SAA (Secondary Containment) Transfer->Store Spill Spill Occurs? Store->Spill Full Container Full? Store->Full Spill_Protocol Follow Spill Cleanup Protocol Spill->Spill_Protocol Yes Spill->Full No Spill_Protocol->Store Full->Waste_Gen No, continue process EHS Contact EHS Department Full->EHS Yes Pickup Arrange Professional Waste Pickup EHS->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible and compliant manner.

References

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  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 2,4-Dimethoxyacetophenone.

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